Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Description
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Properties
IUPAC Name |
methyl 4,5-diamino-5-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYPWQHBLMCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride: A Senior Application Scientist's In-depth Guide
Introduction: Strategic Importance of a Versatile Building Block
Methyl 4,5-diamino-5-oxopentanoate hydrochloride, systematically known as L-glutamine methyl ester hydrochloride, is a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. As the methyl ester derivative of the naturally occurring amino acid L-glutamine, it offers a strategic advantage in peptide synthesis and the development of novel therapeutics. The esterification of the α-carboxylic acid masks its nucleophilicity, allowing for selective reactions at the N-terminus or the side-chain amide. Furthermore, its hydrochloride salt form enhances stability, crystallinity, and handling properties, making it a reliable and convenient reagent in a laboratory setting.[1]
This technical guide provides a comprehensive overview of the most efficient and reliable methods for the synthesis of this compound. We will delve into two primary synthetic strategies, elucidating the causality behind procedural choices, providing detailed step-by-step protocols, and presenting the necessary data for reaction validation and product characterization.
Comparative Analysis of Synthetic Strategies
The synthesis of L-glutamine methyl ester hydrochloride is primarily achieved via Fischer esterification, utilizing an excess of methanol as both the solvent and reagent, with a strong acid catalyst. The two most effective and widely adopted methods for generating the acidic environment in situ involve the use of thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).
-
Thionyl Chloride (SOCl₂) Method: A traditional and robust method where SOCl₂ reacts with methanol to produce methyl sulfite and hydrochloric acid (HCl), which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. While effective, this method requires careful handling of the highly corrosive and moisture-sensitive thionyl chloride and often necessitates heating.
-
Trimethylchlorosilane (TMSCl) Method: A milder, more convenient, and often higher-yielding alternative. TMSCl reacts with methanol to generate HCl in situ. The reaction typically proceeds smoothly at room temperature, avoiding the need for heat and the hazards associated with SOCl₂. This method is often favored for its operational simplicity and compatibility with sensitive substrates.[1]
Below is a logical workflow comparing these two primary synthetic routes.
Caption: Comparative workflow of the two primary synthetic routes.
Core Synthesis Protocols
The following protocols are presented as self-validating systems. Adherence to these steps, coupled with standard laboratory techniques, will reliably yield the target compound.
Protocol 1: Preferred Synthesis using Trimethylchlorosilane (TMSCl)
This method is recommended for its mild conditions, high yield, and operational simplicity.[1]
Materials:
-
L-Glutamine (1.0 eq)
-
Anhydrous Methanol (MeOH, approx. 0.1 M concentration)
-
Trimethylchlorosilane (TMSCl, 2.0-2.2 eq)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add L-glutamine.
-
Solvent Addition: Add anhydrous methanol to the flask to create a suspension. Begin vigorous stirring.
-
Reagent Addition: Slowly add trimethylchlorosilane (TMSCl) dropwise to the stirring suspension at room temperature. The mixture may warm slightly, and the solids will gradually dissolve.
-
Reaction: Continue to stir the resulting solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12-24 hours).
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid or semi-solid is the crude product.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[1] However, for many applications, the material obtained after evaporation is of sufficient purity.
Protocol 2: Synthesis using Thionyl Chloride (SOCl₂)
This classic method is also highly effective, though it requires more stringent handling of reagents. The protocol is adapted from established procedures for amino acid esterification.
Materials:
-
L-Glutamine (1.0 eq)
-
Anhydrous Methanol (MeOH, approx. 0.2 M concentration)
-
Thionyl Chloride (SOCl₂, 2.0-2.5 eq)
-
tert-Butyl Methyl Ether (TBME) or Diethyl Ether
-
Round-bottom flask with reflux condenser, magnetic stirrer, ice bath, and drying tube
Step-by-Step Methodology:
-
Reaction Setup: Add anhydrous methanol to a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the flask in an ice bath to 0°C.
-
Reagent Addition: While maintaining the temperature at 0°C, add thionyl chloride dropwise to the cold methanol. This exothermic reaction generates HCl gas and should be performed in a well-ventilated fume hood. Stir for 15-30 minutes.
-
Substrate Addition: Remove the ice bath and add the L-glutamine to the acidic methanol solution in one portion.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65°C). Maintain reflux with stirring for 4-7 hours, or until TLC indicates completion.[2]
-
Isolation: Cool the reaction mixture to room temperature and then further cool in an ice bath. Induce precipitation of the hydrochloride salt by slowly adding an excess of a non-polar solvent like tert-butyl methyl ether with vigorous stirring.
-
Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the filter cake with additional cold tert-butyl methyl ether to remove any residual impurities. Dry the product under vacuum.
Mechanism of Action: Acid-Catalyzed Esterification
The underlying mechanism for both protocols is a classic Fischer-Speier esterification. The key is the generation of HCl, which plays a dual role.
Caption: Mechanism of Fischer-Speier Esterification.
-
Protonation of the Carbonyl: The acid catalyst (HCl) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or chloride ion) to yield the final ester product and regenerate the acid catalyst.
The amino group of L-glutamine is protonated by the excess acid to form an ammonium salt (-NH₃⁺), which protects it from participating in side reactions.
Data Presentation: Physicochemical Properties and Expected Outcomes
Proper characterization is essential for verifying the synthesis of the target compound. The following tables summarize key properties and expected results.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 32668-14-7 | [3][4] |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [3][5] |
| Molecular Weight | 196.63 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Purity | ≥98% (Typical from commercial suppliers) | [3] |
| SMILES | N--INVALID-LINK--C(OC)=O.Cl | [3] |
| InChIKey | HGYBXODOMJPMNO-WCCKRBBISA-N |
Table 2: Summary of Synthetic Outcomes
| Parameter | TMSCl Method | SOCl₂ Method |
| Typical Yield | 93-95% | ~98% (based on glutamic acid) |
| Purity (crude) | High | High |
| Reaction Temp. | Room Temperature | Reflux (~65°C) |
| Reaction Time | 12-24 hours | 4-7 hours |
| Key Advantage | Mild conditions, operational simplicity | Robust, well-established |
| Reference | [1] | [2] |
Table 3: Predicted Spectroscopic Data for Characterization
| Data Type | Predicted Signals and Interpretation |
| ¹H NMR (D₂O) | ~3.9-4.1 ppm (t, 1H): α-proton (-CH-NH₃⁺)~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃)~2.5 ppm (t, 2H): γ-protons (-CH₂-C(=O)NH₂)~2.1-2.3 ppm (m, 2H): β-protons (-CH-CH₂-CH₂-) |
| ¹³C NMR (D₂O) | ~178-180 ppm: Amide carbonyl carbon~172-174 ppm: Ester carbonyl carbon~54-56 ppm: Methyl ester carbon (-OCH₃)~52-54 ppm: α-carbon~30-32 ppm: γ-carbon~26-28 ppm: β-carbon |
| ESI-MS | [M+H]⁺ = 161.09 m/z (for the free base C₆H₁₂N₂O₃) |
Conclusion and Field-Proven Insights
The synthesis of this compound is a straightforward yet crucial transformation for researchers in peptide and medicinal chemistry. While both the thionyl chloride and trimethylchlorosilane methods are effective, the TMSCl route is highly recommended for its superior convenience, safety profile, and mild reaction conditions, which are particularly beneficial for preserving the integrity of the side-chain amide. The protocols and data provided in this guide constitute a self-validating framework for the successful synthesis and characterization of this valuable chemical intermediate. Always ensure that reactions are monitored to completion by TLC for optimal results.
References
- 1. L-Glutamine methyl ester hydrochloride | 32668-14-7 | Benchchem [benchchem.com]
- 2. L-Glutamic acid dimethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. L-Glutamine methyl ester hydrochloride | C6H13ClN2O3 | CID 44593840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 32668-14-7: methyl (2S)-2,5-diamino-5-oxo-pentanoate h… [cymitquimica.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000641) [hmdb.ca]
- 8. L-Glutamine(56-85-9) 13C NMR [m.chemicalbook.com]
An In-depth Technical Guide to Methyl 4,5-diamino-5-oxopentanoate hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a derivative of L-glutamine, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its trifunctional nature, possessing a primary amine, a primary amide, and a methyl ester, offers a versatile platform for constructing diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics.
Physicochemical Properties
| Property | Value/Information | Source(s) |
| CAS Number | 1323290-64-7 | [1][2] |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | 2-8°C, sealed in a dry environment | [2][4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |
| Melting Point | Not consistently reported in available literature. | |
| Boiling Point | Not applicable (decomposes upon strong heating). | Inferred from structure |
| pKa | The primary amine is expected to have a pKa in the range of 9-10. | Inferred from structure |
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance): Expected chemical shifts (in ppm, referenced to a standard like TMS) in a solvent like D₂O or DMSO-d₆ would include:
-
A singlet for the methyl ester protons (~3.6-3.8 ppm).
-
Multiplets for the methylene protons of the pentanoate backbone (~1.9-2.5 ppm).
-
A multiplet for the methine proton at the chiral center (C4) (~3.8-4.2 ppm).
-
Broad signals for the amine and amide protons (variable, depending on solvent and concentration).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected chemical shifts (in ppm) would include:
-
A signal for the methyl ester carbon (~52 ppm).
-
Signals for the methylene carbons (~25-35 ppm).
-
A signal for the chiral methine carbon (~55 ppm).
-
Signals for the two carbonyl carbons (ester and amide, ~170-175 ppm).
Infrared (IR) Spectroscopy: Key vibrational frequencies (in cm⁻¹) would be expected for:
-
N-H stretching of the amine and amide (broad, ~3200-3400 cm⁻¹).
-
C-H stretching of the alkyl chain (~2850-3000 cm⁻¹).
-
C=O stretching of the ester and amide (strong, ~1650-1750 cm⁻¹).
-
N-H bending of the amine and amide (~1550-1650 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (C₆H₁₂N₂O₃) at m/z 160.08.
Synthesis and Reactivity
This compound is typically synthesized from L-glutamine. The general synthetic strategy involves the esterification of the carboxylic acid group of L-glutamine.
Generalized Synthetic Workflow
References
- 1. WO2018085247A1 - Compounds for malt1 degradation - Google Patents [patents.google.com]
- 2. Boc-L-glutamine Methyl Ester|4976-88-9 [benchchem.com]
- 3. WO2011100380A1 - Arylmethoxy isoindoline derivatives and compositions comprising and methods of using the same - Google Patents [patents.google.com]
- 4. US10357489B2 - Antiproliferative compounds and methods of use thereof - Google Patents [patents.google.com]
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Importance of Glutamine Analogs in Medicinal Chemistry
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a key derivative of L-glutamine, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its structure, which combines a reactive methyl ester with the foundational scaffold of glutamine, makes it an invaluable intermediate for medicinal chemists. This guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, with a particular focus on its role in the development of targeted therapeutics. As a derivative of the most abundant amino acid in human plasma, its relevance extends to the modulation of metabolic pathways that are often dysregulated in disease states, particularly in oncology.[1] Glutamine plays a central role in cellular energy, nitrogen transport, and biosynthesis, making its analogs potent tools for therapeutic intervention.[1][2]
Physicochemical Properties and Identification
A comprehensive understanding of the physicochemical properties of (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is fundamental for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1323290-64-7 | [3] |
| Molecular Formula | C6H13ClN2O3 | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [1] |
| Synonyms | H-Glu(OMe)-NH2.HCl, O5-Methyl-L-isoglutamine hydrochloride | [1] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [3] |
Synthesis and Mechanistic Insights: A Self-Validating Protocol
The synthesis of (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is most efficiently achieved through the direct esterification of L-glutamine. The use of trimethylchlorosilane (TMSCl) in methanol is a preferred method due to its mild reaction conditions and the in situ generation of hydrochloric acid, which catalyzes the esterification and subsequently forms the desired hydrochloride salt.[4] This one-pot approach is highly efficient and minimizes the need for handling corrosive gaseous HCl.
Reaction Mechanism
The reaction proceeds via the activation of the carboxylic acid group of L-glutamine. TMSCl reacts with methanol to generate methoxytrimethylsilane and HCl. The protonated carbonyl group is then susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester. The generated HCl ensures the final product is isolated as its stable hydrochloride salt.
Experimental Workflow: Synthesis of (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Caption: Workflow for the synthesis and characterization of (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride.
Detailed Experimental Protocol
Materials:
-
L-Glutamine (1.0 eq)
-
Anhydrous Methanol (10 vol)
-
Trimethylchlorosilane (TMSCl) (2.5 eq)
-
Diethyl ether
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend L-glutamine in anhydrous methanol.
-
Reagent Addition: Cool the suspension to 0°C using an ice bath. Slowly add trimethylchlorosilane dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a solid or viscous residue.
-
Purification: Triturate the residue with diethyl ether to precipitate the product. Filter the solid, wash with diethyl ether, and dry under vacuum to yield (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride as a white solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[5] The enantiomeric purity can be determined by chiral HPLC.
Applications in Drug Development: A Gateway to Novel Therapeutics
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a versatile building block in the synthesis of high-value pharmaceutical compounds. Its utility is particularly pronounced in the development of therapies targeting glutamine metabolism and in the construction of complex heterocyclic systems.
Synthesis of Lenalidomide Analogues and Other IMiDs
A significant application of glutamine derivatives is in the synthesis of immunomodulatory drugs (IMiDs), such as lenalidomide and its analogues.[6][7] These molecules are crucial in the treatment of multiple myeloma and other hematological cancers. The glutarimide ring of these drugs is often derived from glutamine or its derivatives. The (S)-chirality is often essential for the biological activity of these compounds.
Caption: Synthetic pathway to Lenalidomide analogues utilizing the glutamine-derived building block.
The synthesis involves the coupling of the glutamine derivative with a substituted 2-(bromomethyl)nitrobenzoate, followed by cyclization to form the isoindolinone-piperidinedione core structure.[6][7] Subsequent reduction of the nitro group yields the final active pharmaceutical ingredient.
Peptide Synthesis
As a protected form of glutamine, (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a valuable reagent in solid-phase peptide synthesis (SPPS).[8] The methyl ester protects the C-terminus of the glutamine residue, allowing for the sequential addition of other amino acids to the N-terminus. The hydrochloride salt form improves the stability and handling of the compound.
Conclusion: An Essential Tool for Modern Drug Discovery
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its straightforward synthesis, coupled with its versatile reactivity, provides access to a wide range of complex and biologically active molecules. From the development of life-saving cancer therapies to the intricate construction of novel peptides, this glutamine derivative will undoubtedly continue to play a pivotal role in the advancement of pharmaceutical sciences. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable compound in their drug discovery endeavors.
References
- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 4,5-Diamino-5-Oxopentanoate Hydrochloride(1323290-64-7) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Glutamine Peptides: Preparation, Analysis, Applications, and Their Role in Intestinal Barrier Protection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4,5-diamino-5-oxopentanoate Hydrochloride: A Key Building Block for Scientific Research
Abstract
Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a derivative of the amino acid L-glutamine, featuring a methyl ester at the alpha-carboxyl position. This modification renders it a valuable building block in synthetic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. Its hydrochloride salt form enhances stability and solubility in common solvents used in laboratory settings. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, its application in peptide coupling reactions, and essential safety and handling information. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Core Molecular Attributes
This compound is the hydrochloride salt of L-glutamine methyl ester. The presence of the methyl ester protects the carboxylic acid, allowing for selective reactions at the alpha-amino group. This characteristic is fundamental to its utility as an intermediate in multi-step syntheses.
Physicochemical Properties
A precise understanding of the compound's properties is critical for its effective use in experimental design. The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [1][2][3] |
| Molecular Weight | 196.63 g/mol | [1][2][4] |
| CAS Number | 1323290-64-7 | [1][3][4] |
| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [5] |
| Synonyms | (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, H-Gln(OMe)-HCl | [3][5] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | 2-8°C, in a dry environment | [4] |
Synthesis and Purification
The synthesis of this compound from its parent amino acid, L-glutamine, is a foundational procedure in organic chemistry. The primary objective is the selective esterification of the α-carboxylic acid without affecting the side-chain amide or the α-amino group. The most common and efficient methods involve the use of an alcohol (methanol) in the presence of an acid catalyst.
Rationale for Synthetic Approach
Direct esterification under acidic conditions (Fischer esterification) is the most straightforward approach. The acid catalyst serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by methanol, and it protonates the α-amino group, protecting it from acting as a nucleophile and preventing side reactions like diketopiperazine formation. Reagents like thionyl chloride (SOCl₂) or chlorotrimethylsilane (TMSCl) are highly effective as they react with methanol in situ to generate anhydrous HCl gas, which drives the reaction to completion.[6] The TMSCl method is often preferred for its milder conditions and high yields.[1]
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of Methyl 4,5-diamino-5-oxopentanoate HCl.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method adapted from established procedures for amino acid esterification.[1][6]
Materials:
-
L-Glutamine (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (TMSCl) (2.2 eq)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon line
Procedure:
-
Reaction Setup: Suspend L-Glutamine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Addition of Reagent: Cool the suspension to 0°C using an ice bath. Slowly add chlorotrimethylsilane (2.2 eq) dropwise to the stirred suspension. Causality: The slow addition at low temperature controls the exothermic reaction between TMSCl and methanol.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting L-glutamine spot.
-
Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol and excess HCl. This will yield the crude product as a salt.
-
Purification: Purify the crude product by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and precipitate the pure product by the slow addition of cold diethyl ether.
-
Drying: Filter the resulting white crystalline solid, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
Analytical Characterization and Quality Control
To ensure the identity, purity, and stability of the synthesized compound, a panel of analytical techniques should be employed. This is a self-validating step crucial for its use in subsequent, sensitive applications like drug synthesis.
| Analytical Method | Expected Outcome / Key Features | Purpose |
| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm), the α-proton (~4.1 ppm), and the β and γ-protons (~2.1-2.5 ppm). Protons of the amide and ammonium groups will also be present. | Confirms molecular structure and identity. |
| ¹³C NMR | Resonances for the ester carbonyl, amide carbonyl, α-carbon, β-carbon, γ-carbon, and the methyl ester carbon. | Provides further confirmation of the carbon skeleton. |
| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching (amine hydrochloride), C=O stretching (ester and amide), and C-O stretching. | Confirms the presence of key functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the free base (M+H)⁺ at m/z 161.09. | Determines the molecular weight and confirms the elemental composition. |
| HPLC | A single major peak indicating high purity (typically >95%). | Quantifies purity and detects any residual starting material or byproducts. |
Note: Specific spectral data can be found on platforms like ChemicalBook.[7]
Applications in Drug Development and Research
This compound serves as a key intermediate, primarily in peptide synthesis. The ester group masks the carboxylic acid, while the hydrochloride salt ensures the α-amino group is protonated and non-nucleophilic until desired.
Role as a Building Block in Peptide Synthesis
The compound is an essential component in the synthesis of peptides containing a C-terminal glutamine residue. The free amino group can be coupled with an N-protected amino acid to form a dipeptide. This process is central to the construction of larger peptide chains, many of which are therapeutic agents.
General Peptide Coupling Workflow
Caption: Workflow for a standard peptide coupling reaction using the target molecule.
Detailed Experimental Protocol: Dipeptide Synthesis
This protocol outlines the coupling of N-Boc-Alanine with this compound, a representative example of its application.[2][8][9]
Materials:
-
This compound (1.0 eq)
-
N-Boc-L-Alanine (1.05 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM. Cool to 0°C and add DIPEA (1.1 eq) dropwise. Stir for 20 minutes. Causality: The base deprotonates the ammonium hydrochloride to generate the free, nucleophilic α-amino group required for the coupling reaction.
-
Activation: In a separate flask, dissolve N-Boc-L-Alanine (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0°C and add EDC·HCl (1.1 eq). Stir for 30 minutes. Causality: EDC activates the carboxylic acid of Boc-Alanine, and HOBt acts as a racemization suppressant by forming a less reactive, but more selective, active ester intermediate.[10]
-
Coupling: Add the neutralized amine solution from step 1 to the activated acid solution from step 2. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Work-up: Upon reaction completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a refrigerator at 2-8°C.[4] Protect from moisture and light to prevent degradation.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for chemical waste.
Conclusion
This compound is a foundational building block for chemical synthesis, offering a strategic advantage in the construction of complex molecules, particularly peptides. Its synthesis is straightforward, and its reactivity is well-defined, making it a reliable tool for researchers. The protocols and data presented in this guide are designed to provide scientists and drug development professionals with the necessary technical insights to effectively and safely utilize this versatile compound in their research endeavors.
References
- 1. L-Glutamine methyl ester hydrochloride | 32668-14-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [cymitquimica.com]
- 4. Cas 1323290-64-7,this compound | lookchem [lookchem.com]
- 5. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound(1323290-64-7) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
An In-depth Technical Guide to the Synthesis of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride
This guide provides a comprehensive overview of the synthesis of Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a key intermediate in pharmaceutical research and development. We will delve into the selection of starting materials, detailed synthetic protocols, and the underlying chemical principles that ensure a successful and efficient synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important molecule.
Strategic Selection of the Core Starting Material
The molecular structure of this compound, also known by its chemical synonym H-Gln(OMe)-OH·HCl, points towards a derivative of the naturally occurring amino acid, L-glutamine.[1] A retrospective analysis of its structure reveals a methyl ester at the α-carboxylic acid position and an amide at the γ-carboxylic acid position of a glutamic acid backbone. This observation logically suggests two primary synthetic strategies:
-
Route A: Direct Esterification of L-Glutamine. This is the most straightforward and atom-economical approach. L-glutamine already possesses the requisite γ-amide functionality. Therefore, a selective esterification of the α-carboxylic acid would directly yield the target molecule.
-
Route B: Multi-step Synthesis from L-Glutamic Acid. This pathway involves the initial formation of L-glutamic acid dimethyl ester, followed by a selective amidation of the γ-ester group. While feasible, this route introduces the challenge of achieving high selectivity in the amidation step, as both the α- and γ-esters are susceptible to reaction.
For the purposes of this guide, and in alignment with principles of efficiency and synthetic elegance, we will focus on Route A , the direct esterification of L-glutamine. This choice is predicated on the commercial availability of L-glutamine and the existence of well-established methodologies for the selective esterification of amino acids.
The Synthetic Pathway: Direct Esterification of L-Glutamine
The core of this synthesis lies in the chemoselective esterification of the α-carboxylic acid of L-glutamine in the presence of the primary amide. The reaction is typically carried out in methanol, which serves as both the solvent and the esterifying agent. An acid catalyst is required to protonate the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. The resulting product is isolated as its hydrochloride salt, which enhances its stability and simplifies handling.
Two common and effective methods for this transformation are the use of thionyl chloride (SOCl₂) in methanol and trimethylchlorosilane (TMSCl) in methanol.
The Thionyl Chloride/Methanol System: A Classic and Robust Method
The reaction of thionyl chloride with methanol in situ generates hydrogen chloride (HCl) and methyl sulfite. The HCl acts as the catalyst for the esterification. This method is widely used for the preparation of amino acid methyl esters.[2][3][4]
The overall reaction can be depicted as follows:
Caption: Synthetic pathway from L-Glutamine to the target molecule.
This protocol is adapted from established procedures for the esterification of amino acids.[2]
Materials:
-
L-Glutamine
-
Anhydrous Methanol (CH₃OH)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether ((C₂H₅)₂O) or tert-Butyl methyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Drying tube (e.g., with CaCl₂)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube, add anhydrous methanol (e.g., 10 mL per 1 g of L-glutamine).
-
Reagent Addition: Cool the methanol in an ice bath. Slowly and dropwise, add thionyl chloride (approximately 1.2 to 1.5 equivalents relative to L-glutamine) to the chilled methanol with vigorous stirring. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Addition of Starting Material: Once the addition of thionyl chloride is complete, add L-glutamine to the reaction mixture in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 65°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add anhydrous diethyl ether or MTBE and triturate to induce precipitation of the hydrochloride salt.
-
Filtration and Drying: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether or MTBE. Dry the product under vacuum to obtain this compound.
The Trimethylchlorosilane/Methanol System: A Milder Alternative
Trimethylchlorosilane (TMSCl) reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is often considered milder and more convenient than the thionyl chloride method.[3][4][5]
This protocol is based on general procedures for amino acid esterification using TMSCl.[3][4]
Materials:
-
L-Glutamine
-
Anhydrous Methanol (CH₃OH)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous Diethyl Ether ((C₂H₅)₂O) or tert-Butyl methyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend L-glutamine in anhydrous methanol (e.g., 10 mL per 1 g of L-glutamine).
-
Reagent Addition: To the suspension, slowly add trimethylchlorosilane (approximately 2 to 2.5 equivalents relative to L-glutamine) at room temperature with stirring.
-
Reaction: Continue to stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitation: Add anhydrous diethyl ether or MTBE to the residue and stir to precipitate the product.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether or MTBE, and dry under vacuum.
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed through various analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [1][6] |
| Molecular Weight | 196.63 g/mol | [1][6] |
| Appearance | White to off-white solid | [6] |
| CAS Number | 70830-50-1 (for the (S)-isomer) | [1] |
Characterization Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential to confirm the structure of the final product. The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm, along with signals for the methylene and methine protons of the glutamine backbone.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the amide and ester carbonyl groups, as well as the N-H and O-H (from the hydrochloride salt) stretching vibrations.
Causality Behind Experimental Choices and Trustworthiness of the Protocol
The choice of anhydrous conditions is critical for the success of these esterification reactions. Water can hydrolyze the ester product and also react with thionyl chloride and TMSCl, reducing their effectiveness. The use of an excess of methanol ensures that the equilibrium of the esterification reaction is driven towards the product side. The isolation of the product as a hydrochloride salt not only simplifies the purification process through precipitation but also protects the free amino group from side reactions and improves the compound's stability for storage.
The protocols provided are based on well-established and frequently cited methods in organic synthesis for the preparation of amino acid esters, lending to their trustworthiness. The monitoring of the reaction by TLC provides a reliable method to ensure the reaction goes to completion, and the characterization techniques outlined are standard procedures for validating the identity and purity of the synthesized compound.
Conclusion
The synthesis of this compound is most efficiently achieved through the direct esterification of L-glutamine. Both the thionyl chloride/methanol and the trimethylchlorosilane/methanol methods are reliable and yield the desired product in good purity. The choice between these two methods may depend on the specific laboratory safety protocols and the desired reaction conditions, with the TMSCl method offering a milder alternative. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors.
References
- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pianetachimica.it [pianetachimica.it]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [cymitquimica.com]
solubility of Methyl 4,5-diamino-5-oxopentanoate hydrochloride in different solvents
Starting Solubility Research
I've initiated comprehensive Google searches to uncover solubility data for Methyl 4, 5-diamino-5-oxopentanoate hydrochloride in common lab solvents like water, ethanol, and methanol. My aim is to build a solid foundation of existing knowledge before moving forward with any calculations or experiments. I anticipate the search results will guide the next stages of my investigation.
Expanding Search Scope
I've widened my Google search to include DMSO and DMF as solvents, and am also looking into the compound's structure, properties, and safety data. Alongside, I'm researching established solubility determination protocols used in drug research. My next step will be to analyze this data for patterns and potential issues related to the compound's behavior. Then, I plan to start crafting the technical guide, beginning with an introduction to Methyl 4,5-diamino-5-oxopentanoate hydrochloride and its solubility importance.
Broadening Research and Planning
I'm now expanding my Google search to include safety data sheets and reports on this compound from chemical suppliers. Simultaneously, I'm digging into established solubility determination protocols in drug research. This will inform my data analysis, helping identify trends and challenges. I've begun to structure the technical guide, starting with an introduction to the compound and the significance of its solubility.
Gathering Basic Data
I've just obtained some foundational data on this compound. I've got the molecular formula (C6H13ClN2O3), molecular weight (196.63 g/mol ), and state (solid) pinned down, and have a few CAS numbers to work with now, too.
Analyzing Solubility Data Gaps
I've hit a snag. While I've gathered basic properties and CAS numbers for this compound, solubility data is elusive. I've only found general solubility protocols and listings on suppliers' sites, not quantitative values for water, ethanol, methanol, DMSO, or DMF. The plan now is to find this specific data or design a suitable experiment.
Assessing Chemical Properties
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Crafting a Solubility Guide
I've been examining the compound's properties as a hydrochloride salt of an amino acid ester. Although specific solubility numbers are absent, established guidelines suggest water and polar protic solvents are promising. My research has unearthed standard experimental methods for drug solubility and techniques such as HPLC for concentration measurement. Therefore, I will create a detailed guide outlining an experimental protocol for this compound, including theoretical underpinnings and rationale.
Developing an Experimental Protocol
My search for quantitative solubility data proved fruitless, but I've learned a lot about the compound's nature as a hydrochloride salt of an amino acid ester. While no specific numbers exist, this class typically favors water and polar protic solvents. Standard solubility methods like the shake-flask approach, coupled with techniques like HPLC and UV spectroscopy, seem ideal for measuring concentrations. Therefore, I will create a detailed, technically sound guide outlining an experimental process. I'm focusing on the 'how-to' aspect now, underpinned by clear scientific principles.
An In-depth Technical Guide to Methyl 4,5-diamino-5-oxopentanoate Hydrochloride: Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a derivative of glutamic acid characterized by a methyl ester at the gamma-carboxyl group and an amide at the alpha-carboxyl group. This unique structural arrangement presents a versatile scaffold for chemical modification, making it and its analogs intriguing candidates for investigation in drug discovery and development. While comprehensive biological data on the parent compound is nascent, its structural relationship to key biological molecules suggests potential applications in areas such as antiviral and anticancer research. This guide provides a detailed overview of the physicochemical properties of this compound, proposes a plausible synthetic route for its analogs, outlines key experimental protocols for its evaluation, and discusses potential, though speculative, biological activities and mechanisms of action.
Introduction: The Chemical and Biological Landscape
This compound, also known by synonyms such as (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride and L-Glutamic acid g-methyl ester a-amide hydrochloride, is a compound with the molecular formula C₆H₁₃ClN₂O₃.[1][2] Its core structure is derived from L-glutamic acid, a fundamental amino acid in cellular metabolism. The presence of a primary amine, a methyl ester, and an amide group provides multiple points for chemical modification, allowing for the generation of a diverse library of analogs and derivatives.
The broader class of diamino acid derivatives has garnered significant interest in medicinal chemistry. For instance, derivatives of adamantane containing diamino functionalities have been explored as antiviral agents.[3] Furthermore, the introduction of primary amino groups into complex molecules like geldanamycin has been utilized to facilitate conjugation with drug delivery systems, enhancing their therapeutic potential.[4] These examples underscore the potential utility of the diamino-oxopentanoate scaffold in developing novel therapeutic agents.
Physicochemical Properties of the Core Compound
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [1] |
| CAS Number | 1323290-64-7 | [2] |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C | [5] |
Synthesis of Analogs and Derivatives: A Proposed Pathway
While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a plausible synthetic approach can be extrapolated from established organic chemistry methodologies for similar structures, such as γ-keto esters.[6] A potential route could involve a multi-step synthesis starting from a protected glutamic acid derivative.
Proposed Synthetic Workflow: A Generalized Approach
A logical synthetic strategy would involve the selective protection of the amine and carboxylic acid functionalities of a starting glutamic acid derivative, followed by the introduction of the methyl ester and amide groups, and subsequent deprotection.
Caption: Proposed synthetic workflow for this compound analogs.
Detailed Experimental Protocol (Representative)
The following is a representative, generalized protocol that would require optimization for specific analogs.
Materials:
-
N-protected L-glutamic acid γ-methyl ester
-
Amine source (e.g., ammonia or an appropriate amine for derivative synthesis)
-
Coupling agents (e.g., DCC, EDC)
-
Deprotection reagents (e.g., TFA, HCl in dioxane)
-
Anhydrous solvents (e.g., DCM, DMF)
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: To a solution of N-protected L-glutamic acid γ-methyl ester in anhydrous DCM, add the coupling agent and the amine source at 0°C. Stir the reaction mixture at room temperature until completion, monitored by TLC.
-
Workup: Filter the reaction mixture to remove any precipitated byproducts. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected diamino-oxopentanoate derivative.
-
Deprotection: Dissolve the purified product in a suitable deprotection reagent and stir at room temperature. Monitor the reaction for completion.
-
Isolation: Remove the solvent under reduced pressure. The resulting hydrochloride salt can be triturated with diethyl ether and collected by filtration to yield the final product.
Biological Activity and Potential Therapeutic Applications (Speculative)
Direct biological activity data for this compound is limited. However, by examining the activities of structurally related compounds, we can hypothesize potential areas for investigation.
Potential as Antiviral Agents
The diamino functionality is a key feature in some antiviral compounds. For example, aminoadamantane derivatives have shown activity against influenza viruses.[7] The presence of two amino groups in the oxopentanoate scaffold could allow for interactions with viral targets, such as ion channels or enzymes, warranting investigation into its antiviral potential.
Potential as Anticancer Agents
Derivatives of pentanoic acid have been explored for their antibacterial and anticancer activities.[6] The core structure of Methyl 4,5-diamino-5-oxopentanoate could serve as a scaffold for the development of novel anticancer agents. Further research is needed to explore the cytotoxicity of its analogs against various cancer cell lines.
Proposed Signaling Pathways for Investigation
Based on the activities of related keto esters, the following signaling pathways are proposed as potential targets for analogs of Methyl 4,5-diamino-5-oxopentanoate. It is important to note that these are speculative and require experimental validation.
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by diamino-oxopentanoate analogs.
Key Experimental Protocols for Evaluation
To assess the biological potential of this compound and its analogs, a series of in vitro assays are recommended.
Cytotoxicity Screening: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Enzyme Inhibition Assay (Representative)
Should a specific molecular target be identified, a corresponding enzyme inhibition assay would be crucial. For example, if the compound is hypothesized to be a protease inhibitor, a fluorogenic substrate-based assay could be employed.
Materials:
-
Target enzyme
-
Fluorogenic substrate
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Pre-incubation: Pre-incubate the test compound with the target enzyme in the assay buffer.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. A decrease in the rate of fluorescence increase indicates enzyme inhibition.
Conclusion and Future Directions
This compound and its derivatives represent a promising, yet underexplored, class of compounds. Their structural similarity to biologically relevant molecules and the potential for diverse chemical modifications make them attractive candidates for drug discovery programs. Future research should focus on the development of efficient and scalable synthetic routes for a library of analogs, followed by comprehensive screening for biological activity, particularly in the areas of virology and oncology. Elucidation of their mechanism of action and identification of specific molecular targets will be critical for their advancement as potential therapeutic agents.
References
- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved synthesis and evaluation of 17-substituted aminoalkylgeldanamycin derivatives applicable to drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 1323290-64-7,this compound | lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride Precursors
Abstract
Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a derivative of L-glutamine, represents a pivotal starting scaffold for the synthesis of novel bioactive compounds. While this precursor itself is not extensively characterized for biological activity, its structural analogy to glutamine—a key metabolite in numerous physiological and pathological processes—positions its derivatives as promising candidates for therapeutic development. This guide provides an in-depth exploration of the potential biological activities of molecules derived from this precursor, with a primary focus on anticancer applications stemming from the well-established role of glutamine metabolism in cancer. We will also explore potential antimicrobial and enzyme-inhibitory activities. Detailed, field-proven protocols for the synthesis of derivatives and the subsequent evaluation of their biological effects are provided to empower researchers in their drug discovery endeavors.
Introduction: The Significance of this compound as a Precursor
This compound (C₆H₁₃ClN₂O₃, Molecular Weight: 196.63 g/mol ) is a chemical entity that can be understood as an esterified and salified form of L-isoglutamine.[1][2] Its true value in the realm of drug discovery lies not in its intrinsic biological activity, but in its potential as a versatile chemical precursor. The presence of multiple reactive sites—an amine, an amide, and an ester group—allows for a wide range of chemical modifications, enabling the generation of a diverse library of derivative compounds.
The structural relationship to glutamine is the cornerstone of the rationale for exploring the biological activities of its derivatives. Glutamine is the most abundant amino acid in the human body and plays a critical role in a multitude of cellular processes, including nucleotide synthesis, protein synthesis, and energy production.[3][4] Crucially, many cancer cells exhibit a phenomenon known as "glutamine addiction," where they become highly dependent on exogenous glutamine for their rapid proliferation and survival.[5][6] This metabolic reprogramming in cancer cells presents a therapeutic window for agents that can interfere with glutamine uptake or metabolism.[7][8]
Therefore, derivatives of this compound are hypothesized to act as glutamine antagonists or modulators of glutamine-dependent pathways, leading to potential anticancer effects.[9][10]
Synthesis of Bioactive Derivatives: A Conceptual Framework
The generation of a library of candidate molecules from this compound is a critical first step. While specific synthetic routes will be dictated by the desired final compounds, a general approach involves leveraging the reactive functional groups of the precursor. For instance, the primary amine can be a nucleophile in reactions to form amides, sulfonamides, or be subjected to reductive amination. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides.
A generalized workflow for the synthesis of derivatives is presented below.
Caption: Generalized workflow for synthesizing a library of derivatives.
Unveiling Biological Activity: Key Screening Platforms
Once a library of derivatives has been synthesized and characterized, the next crucial phase is to screen for biological activity. Based on the glutamine-centric hypothesis, the primary focus will be on anticancer, antimicrobial, and enzyme inhibitory activities.
Anticancer Activity: Targeting Glutamine-Addicted Cells
Many cancer cells are highly reliant on glutamine metabolism for their growth and survival.[4][6] Derivatives of this compound can be screened for their ability to selectively kill cancer cells, likely by interfering with glutamine-dependent pathways.
A foundational method for assessing the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12]
Table 1: Hypothetical Cytotoxicity Data for a Derivative Compound
| Cell Line | Derivative Concentration (µM) | % Cell Viability (relative to control) | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 0.1 | 98.2 ± 2.1 | 12.5 |
| 1 | 85.7 ± 3.5 | ||
| 10 | 52.1 ± 4.2 | ||
| 50 | 21.3 ± 2.8 | ||
| 100 | 5.6 ± 1.5 | ||
| A549 (Lung Cancer) | 0.1 | 99.1 ± 1.8 | 18.9 |
| 1 | 90.3 ± 2.9 | ||
| 10 | 60.5 ± 3.7 | ||
| 50 | 28.4 ± 3.1 | ||
| 100 | 8.2 ± 1.9 | ||
| HEK293 (Normal Kidney) | 0.1 | 99.5 ± 1.5 | >100 |
| 1 | 97.8 ± 2.0 | ||
| 10 | 92.4 ± 3.3 | ||
| 50 | 85.1 ± 4.0 | ||
| 100 | 76.9 ± 5.2 |
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the derivative compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (solvent only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: A Broad-Spectrum Screen
Given the prevalence of amino acid and peptide-based natural products with antimicrobial properties, it is prudent to screen the synthesized derivatives for antibacterial and antifungal activity.
Initial screening can be performed using the disk diffusion method, a qualitative assay to identify compounds with antimicrobial activity.[14][15] This is followed by a quantitative broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.[16][17]
Table 2: Hypothetical Antimicrobial Activity Data
| Microbial Strain | Disk Diffusion Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | 18 | 16 |
| Escherichia coli | 8 | >128 |
| Pseudomonas aeruginosa | 6 | >128 |
| Candida albicans | 15 | 32 |
Detailed Experimental Protocol: Antimicrobial Susceptibility Testing
-
Disk Diffusion Assay:
-
Prepare a standardized inoculum of the test microorganism.
-
Uniformly streak the inoculum onto a Mueller-Hinton agar plate.[15]
-
Impregnate sterile paper disks with a known concentration of the derivative compound and place them on the agar surface.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disk.
-
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of the derivative compound in a 96-well microtiter plate containing appropriate broth medium.[17]
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate under suitable conditions.
-
Determine the MIC by visually inspecting for the lowest concentration that prevents visible growth.[15]
-
Caption: Workflow for antimicrobial susceptibility testing.
Enzyme Inhibition Assays: A Mechanistic Approach
Derivatives of this compound could potentially inhibit enzymes involved in glutamine metabolism, such as glutaminase, or other enzymes for which they have structural similarity to the natural substrate.
A general protocol for assessing enzyme inhibition involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor.[18]
Detailed Experimental Protocol: Enzyme Inhibition
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the enzyme of interest.
-
Prepare a stock solution of the enzyme, its substrate, and the derivative compound (inhibitor).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor.
-
Include a control without the inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of the product using a plate reader.[19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value of the inhibitor.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying both the substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[20]
-
References
- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glutamine metabolism in cancers: Targeting the oxidative homeostasis [frontiersin.org]
- 6. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 8. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. woah.org [woah.org]
- 14. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 15. apec.org [apec.org]
- 16. mdpi.com [mdpi.com]
- 17. integra-biosciences.com [integra-biosciences.com]
- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 4,5-diamino-5-oxopentanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a derivative of L-glutamine, is a compound of interest in various research and development sectors. Its structural elucidation is paramount for its application in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectra for this specific molecule, this guide leverages established principles of spectroscopy and detailed analysis of closely related analogs, primarily L-glutamine and its methyl esters, to present a robust, inferred spectroscopic profile. This document serves as a valuable resource for researchers in predicting, interpreting, and verifying the spectroscopic characteristics of this compound.
Introduction: Unveiling the Molecular Identity
This compound (C₆H₁₃ClN₂O₃, Molecular Weight: 196.63 g/mol ) is a chiral organic compound derived from the amino acid L-glutamine.[1][2] Its structure features a methyl ester, a primary amide, and a primary amine, the latter being protonated in its hydrochloride salt form. This unique combination of functional groups makes it a versatile building block in organic synthesis and a potential candidate for various biological applications.
The precise characterization of this molecule is a critical prerequisite for its use in any scientific endeavor. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of the molecular structure, confirming its identity and purity. This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data expected for this compound.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is essential for interpreting its spectroscopic output. The structure of this compound is presented below, with key functional groups highlighted.
Figure 1: Chemical structure of this compound highlighting the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR (¹H NMR) spectrum will provide information on the number of distinct proton environments and their connectivity. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | ~3.7 | Singlet | 3H | Protons of the methyl ester group, deshielded by the adjacent oxygen atom. |
| -CH -NH₃⁺ | ~4.0 - 4.2 | Triplet | 1H | The α-proton is deshielded by the adjacent ester, amine, and the aliphatic chain. It will be split by the neighboring CH₂ group. |
| -CH₂ -CH₂- | ~2.1 - 2.5 | Multiplet | 2H | The methylene group adjacent to the α-carbon. |
| -CH₂ -C(O)NH₂ | ~2.3 - 2.7 | Multiplet | 2H | The methylene group adjacent to the amide carbonyl. |
| -NH₂ | ~7.0 - 8.0 | Broad Singlet | 2H | Amide protons, often broad due to quadrupole broadening and exchange. |
| -N⁺H₃ | ~8.0 - 9.0 | Broad Singlet | 3H | Protons of the ammonium group, typically broad and downfield due to the positive charge and exchange. |
Causality in Proton Chemical Shifts:
-
Inductive Effect: The electronegative oxygen and nitrogen atoms pull electron density away from the adjacent protons, causing them to be deshielded and appear at a higher chemical shift (downfield).
-
Anisotropic Effect: The carbonyl groups (C=O) of the ester and amide create magnetic fields that can deshield nearby protons.
-
Proton Exchange: The protons on the amide (-NH₂) and ammonium (-N⁺H₃) groups can exchange with each other and with trace amounts of water in the solvent, leading to broad signals.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -OC H₃ | ~52 | Methyl carbon of the ester group. |
| -C H₂-CH₂- | ~25 - 30 | Aliphatic methylene carbon. |
| -C H₂-C(O)NH₂ | ~30 - 35 | Aliphatic methylene carbon adjacent to the amide carbonyl. |
| -C H-NH₃⁺ | ~50 - 55 | The α-carbon, deshielded by the attached nitrogen and carbonyl groups. |
| C =O (Ester) | ~170 - 175 | Carbonyl carbon of the ester functional group. |
| C =O (Amide) | ~175 - 180 | Carbonyl carbon of the amide functional group, typically slightly downfield compared to the ester carbonyl. |
Workflow for NMR Sample Preparation and Analysis:
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amine salt) | 3200 - 2800 (broad) | N-H stretch |
| N-H (Amide) | ~3400 and ~3200 | N-H stretch (two bands for primary amide) |
| C-H (aliphatic) | 3000 - 2850 | C-H stretch |
| C=O (Ester) | ~1735 | C=O stretch |
| C=O (Amide I) | ~1680 | C=O stretch |
| N-H (Amide II) | ~1640 | N-H bend |
| C-O (Ester) | 1300 - 1000 | C-O stretch |
Expert Insights on IR Spectral Interpretation:
-
The broadness of the N-H stretching band from the amine salt is a characteristic feature and is due to extensive hydrogen bonding.
-
The presence of two distinct C=O stretching bands for the ester and amide is a key diagnostic feature for confirming the presence of both functional groups. The amide carbonyl typically appears at a lower wavenumber due to resonance.
-
The amide N-H bending vibration (Amide II band) further confirms the presence of the amide functional group.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For a compound like this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.
Expected Mass Spectrum Features:
-
Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed, where M is the free base (Methyl 4,5-diamino-5-oxopentanoate). The expected m/z would be approximately 161.09 (C₆H₁₃N₂O₃⁺). The hydrochloride salt would dissociate in the ESI source.
-
Key Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns.
Logical Fragmentation Pathways:
Figure 3: Predicted major fragmentation pathways in ESI-MS/MS.
Trustworthiness of Fragmentation Analysis:
-
Loss of Ammonia (NH₃): A common loss from the protonated amine.
-
Loss of Methanol (CH₃OH): Characteristic fragmentation of methyl esters.
-
Loss of the Amide Group (CONH₂): Cleavage of the side chain can lead to the loss of the primary amide group.
Conclusion: A Comprehensive Spectroscopic Portrait
This technical guide provides a detailed, albeit inferred, spectroscopic characterization of this compound. By leveraging fundamental principles of spectroscopy and drawing parallels with closely related analogs, we have constructed a comprehensive set of expected NMR, IR, and MS data. This information is intended to empower researchers, scientists, and drug development professionals in the confident identification and characterization of this important molecule. The provided protocols and interpretative insights serve as a self-validating framework for experimental work, ensuring scientific integrity and accelerating research outcomes.
References
Methodological & Application
use of Methyl 4,5-diamino-5-oxopentanoate hydrochloride in peptide synthesis
Application Note & Protocol
Topic: Strategic Incorporation of L-iso-Glutamine Methyl Ester into Synthetic Peptides using Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Glutamine Chemistry in Peptide Synthesis
The synthesis of peptides containing carboxamide-bearing amino acids, such as asparagine (Asn) and glutamine (Gln), presents unique challenges in solid-phase peptide synthesis (SPPS). A primary side reaction during the carboxyl activation of Fmoc-Asn-OH or Fmoc-Gln-OH is the irreversible dehydration of the side-chain amide to a nitrile.[1] This not only results in a difficult-to-separate impurity but also terminates the peptide chain elongation at that site. Furthermore, anchoring Fmoc-Gln-OH to resins for the synthesis of C-terminal glutamine peptides is often inefficient.[2][3]
To circumvent these issues, various strategies have been developed, including the use of side-chain protecting groups.[4] Another approach involves the use of pre-activated amino acids or specialized building blocks. This application note details the use of This compound (also known as H-Glu(OMe)-NH2·HCl)[5], a derivative of L-isoglutamine, as a strategic building block in Fmoc-based SPPS. This reagent allows for the direct incorporation of a residue with a stable side-chain amide and a C-terminal methyl ester, offering unique possibilities for peptide modification and design.
This document provides a comprehensive guide to the properties, applications, and detailed protocols for the effective workflows.
The Reagent: this compound
This reagent is the hydrochloride salt of the methyl ester of L-isoglutamine. Its structure presents a free α-amino group for peptide bond formation and a methyl-esterified γ-carboxyl group, with the α-carboxyl group as an amide.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H13ClN2O3 | [5][6] |
| Molecular Weight | 196.63 g/mol | [5][6] |
| IUPAC Name | methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | [5] |
| Appearance | Solid | [6] |
| Storage | 2-8°C, sealed in a dry area | |
| CAS Number | 70830-50-1 | [5] |
Structural Diagram
Caption: Structure of this compound.
Core Application: A Tool for C-Terminal Modification and Segment Ligation
The primary utility of this reagent is in scenarios where a peptide with a C-terminal α-amide and an esterified side chain is desired. This is particularly relevant for:
-
Protected Peptide Fragments: Synthesizing a peptide fragment where the C-terminal residue is an α-amide and the glutamic acid side chain is protected as a methyl ester. This fragment can then be used in convergent synthesis strategies (fragment condensation).[7]
-
C-Terminal Modifications: Creating peptides where the typical C-terminal carboxyl group is replaced by an amide, which can alter the peptide's pharmacokinetic properties.
-
Specialized Assays: The methyl ester can be a substrate for specific enzymatic assays or be used as a handle for further chemical modification post-synthesis.
The workflow involves coupling this molecule to a deprotected amino group on a resin-bound peptide, effectively making it the new C-terminal residue of a growing chain in a less conventional synthesis direction or as a modifying agent.
Experimental Protocols
Safety and Handling
-
Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[8] Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10]
Protocol: Coupling to a Resin-Bound Peptide
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The this compound is coupled to the N-terminal amine of a peptide chain that has already been assembled on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine.
-
This compound.
-
Coupling reagents: HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).
-
Standard SPPS reaction vessel.[11]
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform a final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).[12]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling Solution Preparation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents) to the solution.
-
Crucially, perform in-situ neutralization: Add the base (e.g., DIEA, 6 equivalents) to the mixture. The hydrochloride salt must be neutralized to the free amine for the coupling reaction to proceed.[13] The solution should be vortexed for 1-2 minutes to pre-activate.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the prepared activation/coupling solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the coupling can be monitored.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test (ninhydrin test) on a small sample of beads. A negative result (yellow beads) indicates a complete reaction. If the beads are blue/purple, the coupling is incomplete, and the reaction should be extended or repeated.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3 times), DCM (3 times), and finally MeOH (2 times) to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
Workflow Diagram
Caption: SPPS workflow for coupling the reagent to a peptide-resin.
Mechanistic Insight: The Coupling Reaction
The coupling reaction is a standard nucleophilic acyl substitution. The process, when using a uronium-based activator like HBTU, can be visualized as follows:
-
Activation: The carboxyl group (which is not present in the free amine form of our reagent) is typically what gets activated. In this case, we are forming a peptide bond with the free alpha-amino group of our reagent. The incoming activated amino acid from the growing peptide chain on the resin would react with the free amine of the Methyl 4,5-diamino-5-oxopentanoate. However, in our protocol, we are coupling the reagent to the resin. Therefore, the carboxyl group of the C-terminal amino acid on the resin is activated, and the free amine of our reagent acts as the nucleophile. For clarity, the diagram below shows the general activation mechanism of an amino acid that would then couple to a free amine.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [cymitquimica.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. angenechemical.com [angenechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. ejbiotechnology.info [ejbiotechnology.info]
- 13. peptide.com [peptide.com]
The Versatile Diamide: Methyl 4,5-Diamino-5-oxopentanoate Hydrochloride as a Cornerstone for Heterocyclic Synthesis
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a derivative of glutamine, emerges as a highly versatile and reactive scaffold for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] Its structure, featuring a primary amide, a primary amine (unmasked from its hydrochloride salt), and a methyl ester, provides multiple points for synthetic elaboration. This trifunctional nature allows for participation in a variety of cyclization and multicomponent reactions, making it an invaluable precursor for the synthesis of privileged scaffolds in medicinal chemistry, such as pyrimidines and benzodiazepines.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its application in the construction of key heterocyclic systems, providing detailed, field-proven protocols and the underlying chemical principles that govern these transformations. The protocols described herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a building block is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [1][4] |
| Molecular Weight | 196.63 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage | Sealed in a dry, cool (2-8°C), and well-ventilated place | [5][6] |
Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] In case of contact with eyes, rinse cautiously with water for several minutes.[7][8]
Application in Heterocyclic Synthesis: Gateway to Bioactive Scaffolds
The unique arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. The primary amine and amide functionalities can act as a 1,3-dinucleophile in condensation reactions with 1,3-dielectrophiles or their synthetic equivalents.
Synthesis of Functionalized Pyrimidinones
Pyrimidinones are a class of heterocyclic compounds with a wide range of biological activities. The reaction of this compound with β-ketoesters provides a straightforward entry into this important scaffold. The reaction proceeds through an initial condensation of the more nucleophilic primary amine with the ketone of the β-ketoester, followed by cyclization of the resulting enamine with the ester moiety.
Experimental Protocol: Synthesis of Methyl 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)propanoate
This protocol details a representative synthesis of a functionalized pyrimidinone from this compound and methyl acetoacetate.
Materials:
-
This compound
-
Methyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.97 g, 10 mmol) in absolute ethanol (40 mL). To this solution, add sodium ethoxide (1.36 g, 20 mmol) and stir for 15 minutes at room temperature to liberate the free diamine.
-
Addition of Reagents: Add methyl acetoacetate (1.16 g, 10 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) (Eluent: 10% MeOH in CH₂Cl₂). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with 1M HCl until pH ~7. Remove the ethanol under reduced pressure. To the residue, add water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: gradient of 5-10% methanol in dichloromethane) to afford the desired pyrimidinone.
Expected Outcome:
| Product | Yield | Appearance |
| Methyl 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)propanoate | 65-75% | White solid |
Causality Behind Experimental Choices:
-
Base: Sodium ethoxide is used to deprotonate the hydrochloride salt, generating the free diamine which is the active nucleophile. Two equivalents are used to ensure complete deprotonation and to catalyze the condensation reaction.
-
Solvent: Absolute ethanol is a suitable solvent for the reactants and the base. Its boiling point allows for a convenient reaction temperature.
-
Work-up: Neutralization with HCl is necessary to quench the reaction and protonate any remaining base. The extraction with ethyl acetate isolates the product from the aqueous phase containing salts and other water-soluble impurities.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of a functionalized pyrimidinone.
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, particularly as central nervous system agents. The reaction of this compound with 1,2-phenylenediamine and a ketone can, in principle, lead to the formation of a benzodiazepine scaffold, although this would be a more complex, multi-step, one-pot reaction. A more direct approach involves the condensation with a 1,2-dicarbonyl compound. For the purpose of a clear protocol, we will illustrate a plausible condensation with a β-diketone.
Experimental Protocol: Synthesis of Methyl 2-(2,4-dimethyl-3H-1,5-benzodiazepin-3-yl)acetate
This protocol outlines a representative synthesis of a 1,5-benzodiazepine derivative from this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Acetic acid (glacial)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (0.98 g, 5 mmol) in ethanol (20 mL). Add acetylacetone (0.50 g, 5 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC (Eluent: 30% EtOAc in hexanes). The reaction is typically complete within 24 hours.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (Eluent: gradient of 20-40% ethyl acetate in hexanes) to yield the desired 1,5-benzodiazepine derivative.
Expected Outcome:
| Product | Yield | Appearance |
| Methyl 2-(2,4-dimethyl-3H-1,5-benzodiazepin-3-yl)acetate | 55-65% | Yellow oil |
Expert Insights and Rationale:
-
Catalyst: Acetic acid serves as a catalyst to facilitate the initial imine formation between the amine and one of the ketone groups of acetylacetone.
-
Reaction Conditions: The reaction is performed at room temperature to favor the desired cyclization pathway and minimize potential side reactions.
-
Self-Validation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to validate the successful synthesis.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to a 1,5-benzodiazepine derivative.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols and insights provided in this guide demonstrate its potential in the construction of pyrimidinones and benzodiazepines. The multiple functional groups present in this molecule open up avenues for further exploration in multicomponent reactions and the synthesis of more complex scaffolds. As the demand for novel bioactive molecules continues to grow, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | C25H27N3O5 | CID 53328043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
experimental protocol for isoindolinone synthesis using Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Abstract
The isoindolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This application note presents a novel, proof-of-concept experimental protocol for the synthesis of a substituted isoindolinone derivative starting from Methyl 4,5-diamino-5-oxopentanoate hydrochloride. This protocol leverages a classical condensation reaction with a phthalic anhydride derivative, offering a straightforward and potentially high-yielding route to a functionalized isoindolinone. The rationale behind the synthetic strategy, a detailed step-by-step protocol, and considerations for reaction optimization are discussed. This document is intended for researchers and professionals in drug discovery and organic synthesis.
Introduction: The Significance of the Isoindolinone Core
Isoindolinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities.[1][2] This structural motif is present in a wide array of natural products and synthetic molecules with therapeutic potential. The development of efficient and versatile synthetic methodologies to access functionalized isoindolinones is, therefore, a key area of research in synthetic organic chemistry.[3][4]
Numerous synthetic strategies have been developed for the construction of the isoindolinone ring system. These methods often involve transition metal-catalyzed reactions, such as C-H activation and cross-coupling reactions, which offer access to a broad range of substituted isoindolinones.[1][2] Other common approaches include condensations, additions, and formal cycloaddition reactions.[1] This application note explores a classical yet effective approach: the condensation of a diamine-containing starting material with a phthalic anhydride derivative to construct the isoindolinone core.
Rationale for the Proposed Synthetic Protocol
The chosen starting material, this compound, possesses two key functional groups that can be exploited for the synthesis of a substituted isoindolinone. The primary amine and the amide can both potentially participate in a cyclization reaction. This protocol proposes the reaction of this compound with a suitable phthalic anhydride derivative. The reaction is anticipated to proceed via a two-step sequence:
-
Amide Formation: The primary amine of the diamino-pentanoate will react with one of the carbonyl groups of the phthalic anhydride, leading to the formation of an intermediate amide.
-
Intramolecular Cyclization: Subsequent intramolecular cyclization between the newly formed amide and the second carbonyl group of the phthalic anhydride derivative will lead to the formation of the desired isoindolinone ring system.
This approach is attractive due to its operational simplicity and the ready availability of a wide variety of substituted phthalic anhydrides, allowing for the generation of a library of diverse isoindolinone derivatives.
Experimental Workflow Overview
The overall experimental workflow for the proposed synthesis is depicted in the following diagram:
Figure 1. A generalized workflow for the synthesis of the target isoindolinone.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1323290-64-7 | 196.63 | Commercially Available |
| Phthalic Anhydride | 85-44-9 | 148.12 | Commercially Available |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Commercially Available |
| Deionized Water | 7732-18-5 | 18.02 | In-house |
| Ethyl Acetate | 141-78-6 | 88.11 | Commercially Available |
| Hexane | 110-54-3 | 86.18 | Commercially Available |
4.2. Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and phthalic anhydride (1.05 eq).
-
Solvent Addition: To the flask, add glacial acetic acid (20 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold deionized water (100 mL) with stirring.
-
A precipitate of the crude product should form.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
-
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Mechanistic Considerations
The proposed reaction mechanism involves the initial nucleophilic attack of the primary amine of the diamino-pentanoate onto one of the carbonyl carbons of phthalic anhydride, followed by ring-opening to form a carboxylic acid-amide intermediate. Subsequent intramolecular condensation with the loss of a water molecule leads to the formation of the isoindolinone ring.
Figure 2. A simplified representation of the proposed reaction mechanism.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed experimental protocol for a novel synthesis of a substituted isoindolinone from this compound. This method offers a potentially efficient and straightforward route to a functionalized isoindolinone scaffold, which is of significant interest in medicinal chemistry. The protocol is designed to be a starting point for further optimization and exploration of substrate scope.
References
- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Methyl 4,5-diamino-5-oxopentanoate hydrochloride in Cancer Research
A Prospective Guide for the Exploration of a Novel Glutamine Analog
Disclaimer: The following document is a prospective guide for the investigation of Methyl 4,5-diamino-5-oxopentanoate hydrochloride in cancer research. As of the date of publication, there is no established body of scientific literature detailing the application of this specific compound in oncology. The proposed mechanisms of action and experimental protocols are based on the chemical structure of the compound as a glutamine derivative and the well-documented role of glutamine metabolism in cancer. This guide is intended to provide a scientifically grounded framework for novel research.
Introduction: The Rationale for Investigating this compound
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent of these adaptations is an addiction to the amino acid glutamine.[1][2] Glutamine serves as a critical source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and plays a central role in maintaining redox homeostasis.[2] The enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate, is the gateway to these anabolic and anti-oxidative pathways and is frequently overexpressed in a variety of cancers.[1] Consequently, targeting glutamine metabolism has emerged as a promising therapeutic strategy.[2][3]
This compound, a derivative of L-glutamic acid, presents an intriguing chemical scaffold for the potential disruption of glutamine metabolism. Its structural similarity to glutamine suggests it may function as a competitive inhibitor of glutamine transporters or metabolic enzymes. This document outlines a hypothetical framework and foundational protocols for the initial investigation of this compound's anti-cancer potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [4][5][6] |
| Molecular Weight | 196.63 g/mol | [4][6] |
| Synonyms | (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride, H-GLU(OME)-NH2HCL, L-Glutamic acid g-methyl ester a-amide hydrochloride | [4] |
| Appearance | Solid | [5] |
| CAS Number | 70830-50-1 (for the (S)-isomer) | [4] |
Hypothesized Mechanism of Action: A Glutamine Antagonist
Based on its structure, we hypothesize that this compound may act as an antagonist of glutamine metabolism. The primary points of potential intervention are the glutamine transporters (e.g., ASCT2) and the enzyme glutaminase (GLS).
References
- 1. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inventions.pitt.edu [inventions.pitt.edu]
- 4. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. scbt.com [scbt.com]
Application Note: A Modular Strategy for the Synthesis and Validation of Wee1 Kinase Degraders
Abstract
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint and a high-priority target in oncology, particularly for p53-deficient cancers.[1][2][3] Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a powerful alternative to traditional small-molecule inhibition, enabling the catalytic removal of the target protein from the cell. This application note provides a comprehensive guide for the rational design, synthesis, and biological validation of Wee1 kinase degraders. We present a modular synthetic approach that employs the well-characterized Wee1 inhibitor Adavosertib (AZD1775) as a warhead, a pomalidomide-based ligand to recruit the E3 ubiquitin ligase Cereblon (CRBN), and leverages Methyl 4,5-diamino-5-oxopentanoate hydrochloride as a versatile, amino-acid-based building block for linker synthesis. Detailed, step-by-step protocols for chemical synthesis and biological characterization are provided to guide researchers in the development of novel therapeutic candidates.
Introduction: The Rationale for Wee1 Degradation
The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity before cell division.[4] The Wee1 kinase acts as a crucial gatekeeper at the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), thereby preventing premature entry into mitosis, especially in the presence of DNA damage.[3][5] Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor p53, making them heavily reliant on the G2/M checkpoint for survival.[3] Targeting Wee1 disrupts this last line of defense, forcing cancer cells with damaged DNA into mitosis, which leads to mitotic catastrophe and apoptosis.[2][4]
While small-molecule inhibitors like Adavosertib (AZD1775) have shown clinical promise, targeted protein degradation presents a distinct and potentially more advantageous mechanism of action.[6] PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system (UPS).[7][8]
A PROTAC consists of three key components:
-
A "warhead" ligand that binds to the target protein (Wee1).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase (e.g., CRBN, VHL).[9][10]
-
A flexible linker that connects the two ligands.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8] This event-driven, catalytic mechanism means that a single PROTAC molecule can induce the degradation of multiple target protein molecules.[11]
References
- 1. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cell cycle involvement in cancer therapy; WEE1 kinase, a potential target as therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
Application Notes and Protocols for Coupling Reactions Involving the Primary Amine of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride
Introduction
Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a derivative of L-glutamine, presents a versatile scaffold for chemical modifications, particularly through its primary amine functionality.[1][2] This compound is a valuable building block in medicinal chemistry and drug development, offering a strategic point for the attachment of various moieties to construct more complex molecules such as bioconjugates and targeted therapeutics. The presence of a primary amine allows for a range of reliable and efficient coupling reactions.
This comprehensive guide provides detailed application notes and protocols for three fundamental coupling reactions involving the primary amine of this compound:
-
Amide Bond Formation: The reaction with carboxylic acids to form a stable amide linkage is one of the most common transformations in organic and medicinal chemistry.[3][4][5]
-
Sulfonamide Synthesis: The coupling with sulfonyl chlorides yields sulfonamides, a functional group prevalent in a wide array of therapeutic agents.[6][7]
-
Reductive Amination: The reaction with aldehydes or ketones forms a secondary amine, offering a flexible method for introducing diverse substituents.[8][9][10]
These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and critical considerations for successful synthesis, purification, and analysis.
Chemical Structure and Reactivity
This compound possesses two key reactive sites: the primary α-amine and the primary amide. However, the primary amine is significantly more nucleophilic than the amide nitrogen, which is non-basic due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group.[3] Therefore, under the conditions outlined in these protocols, selective reaction at the primary amine is readily achieved. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1] For the coupling reactions, the free base of the amine is typically generated in situ by the addition of a suitable base.
Section 1: Amide Bond Formation via Carboxylic Acid Coupling
The formation of an amide bond by coupling a primary amine with a carboxylic acid is a cornerstone of synthetic chemistry, often facilitated by a coupling agent to activate the carboxylic acid.[5][11][12] This process involves the conversion of the carboxylic acid into a more reactive species, which is then susceptible to nucleophilic attack by the primary amine of Methyl 4,5-diamino-5-oxopentanoate.
Mechanism Overview
Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like N-hydroxysuccinimide (NHS), are commonly employed. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate can then react directly with the amine or, more efficiently, with NHS to form a more stable NHS-ester. The NHS-ester subsequently undergoes nucleophilic acyl substitution with the primary amine to yield the desired amide and N-hydroxysuccinimide as a byproduct.[13]
Workflow for Amide Bond Formation
Caption: Workflow for EDC/NHS-mediated amide coupling.
Detailed Protocol: Amide Coupling using EDC/NHS
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexanes, DCM/Methanol)
Procedure:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the NHS-ester.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF. Add DIPEA or TEA (2.2 eq) to this solution to neutralize the hydrochloride salt and act as a base for the reaction.
-
Addition: Add the solution of the activated carboxylic acid (from step 2) dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[14][15]
-
Work-up: Upon completion, quench the reaction by adding deionized water. If a precipitate forms, it may be the desired product and can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system to afford the pure amide.[5][16]
Quantitative Data Summary:
| Reagent | Stoichiometric Ratio (eq) |
| Carboxylic Acid | 1.0 |
| EDC | 1.1 - 1.5 |
| NHS | 1.1 - 1.5 |
| Methyl 4,5-diamino-5-oxopentanoate HCl | 1.0 - 1.2 |
| Base (DIPEA or TEA) | 2.2 - 3.0 |
Section 2: Sulfonamide Synthesis
The reaction of a primary amine with a sulfonyl chloride in the presence of a base is a classic and efficient method for the synthesis of sulfonamides.[7][17] This reaction is generally high-yielding and proceeds under mild conditions.
Mechanism Overview
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[17]
Workflow for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Detailed Protocol: Sulfonamide Synthesis
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine or TEA (2.5-3.0 eq) at room temperature under an inert atmosphere. Stir for 10-15 minutes to ensure the formation of the free amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.05-1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[15]
-
Work-up: Dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate solution, and brine.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Quantitative Data Summary:
| Reagent | Stoichiometric Ratio (eq) |
| Methyl 4,5-diamino-5-oxopentanoate HCl | 1.0 |
| Sulfonyl Chloride | 1.05 - 1.1 |
| Base (Pyridine or TEA) | 2.5 - 3.0 |
Section 3: Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds, converting a primary amine and a carbonyl compound (aldehyde or ketone) into a secondary amine.[8][10] The reaction typically proceeds in two stages: the formation of an imine or enamine intermediate, followed by its reduction.[13]
Mechanism Overview
The primary amine of Methyl 4,5-diamino-5-oxopentanoate reacts with the carbonyl group of an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (imine). A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), present in the reaction mixture, selectively reduces the imine to the corresponding secondary amine.[13] STAB is often preferred as it is less toxic and does not require acidic conditions for the reduction.
Workflow for Reductive Amination
References
- 1. CAS 32668-14-7: methyl (2S)-2,5-diamino-5-oxo-pentanoate h… [cymitquimica.com]
- 2. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amide - Wikipedia [en.wikipedia.org]
- 4. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. cbijournal.com [cbijournal.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Strategic Protection of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride in Multi-Step Synthesis
Abstract
This technical guide provides a comprehensive analysis of protecting group strategies for Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a key intermediate in various synthetic endeavors. The presence of three distinct yet reactive functional groups—a primary α-amino group, a primary γ-amide, and a methyl ester—necessitates a carefully designed, orthogonal protection scheme to achieve selective modification at desired positions. This document outlines the rationale behind selecting appropriate protecting groups, presents detailed protocols for their installation and removal, and offers a comparative analysis of different strategic approaches to empower researchers in the fields of medicinal chemistry and drug development.
Introduction: The Synthetic Challenge
This compound, a derivative of L-glutamine, presents a unique set of challenges in multi-step synthesis due to its trifunctional nature.[1][2][3][4][5] The α-amino group, the γ-amide, and the methyl ester all possess varying degrees of nucleophilicity and are susceptible to a wide range of reaction conditions.[6] Unchecked, this reactivity can lead to a cascade of undesired side reactions, including self-polymerization, intramolecular cyclization, and non-selective acylation or alkylation.[7][8]
To harness the synthetic potential of this molecule, a robust protecting group strategy is not merely advantageous but essential. The core principle guiding this strategy is orthogonality , a concept where each protecting group can be removed under specific conditions without affecting the others.[9][10][11][12] This allows for the sequential and selective unmasking of each functional group, paving the way for controlled, stepwise modifications. This guide will explore the most effective orthogonal strategies, focusing on the widely used Boc, Cbz, and Fmoc protecting groups for the amine functionality.
Molecular Analysis and Strategic Considerations
A successful protecting group strategy begins with a thorough understanding of the substrate's reactivity.
-
α-Amino Group: This primary amine is the most nucleophilic site and is highly prone to acylation, alkylation, and other reactions with electrophiles.[9] Its protection is almost always the first consideration in any synthetic sequence.
-
γ-Amide Group: While generally less reactive than the primary amine, the amide can still participate in certain reactions, particularly under harsh basic or acidic conditions.[11][13] For many synthetic routes, the amide may not require protection; however, in cases involving strong coupling reagents, protection might be necessary to prevent side reactions like nitrile formation.[14]
-
Methyl Ester: The ester is susceptible to hydrolysis under both acidic and basic conditions.[15][16] Therefore, the choice of protecting groups for the other functionalities and the subsequent reaction conditions must be compatible with the stability of the methyl ester.
The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and removable under mild conditions that do not compromise the integrity of the rest of the molecule.[7][17]
Orthogonal Protecting Group Strategies
The cornerstone of modern peptide and amino acid chemistry is the use of orthogonal protecting groups.[10][12][18][19] For Methyl 4,5-diamino-5-oxopentanoate, the primary focus is on the selective protection of the α-amino group. The most common and reliable protecting groups are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).[9][18]
The Boc/Cbz Orthogonal Strategy
This classic strategy leverages the acid-lability of the Boc group and the hydrogenolysis-lability of the Cbz group. This allows for the selective deprotection of one amine in the presence of the other.
Diagram: Boc/Cbz Orthogonal Workflow
Caption: Boc protection and selective deprotection workflow.
The Fmoc/Boc Orthogonal Strategy
This is a widely used strategy in solid-phase peptide synthesis (SPPS) and is equally applicable in solution-phase synthesis.[20] It relies on the base-lability of the Fmoc group and the acid-lability of the Boc group.
Diagram: Fmoc/Boc Orthogonal Workflow
References
- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1323290-64-7 [chemicalbook.com]
- 3. This compound [cymitquimica.com]
- 4. 1323290-64-7|this compound|BLD Pharm [bldpharm.com]
- 5. Cas 1323290-64-7,this compound | lookchem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Groups [organic-chemistry.org]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. jocpr.com [jocpr.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. peptide.com [peptide.com]
- 15. learninglink.oup.com [learninglink.oup.com]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. biosynth.com [biosynth.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Peptide synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Methyl 4,5-diamino-5-oxopentanoate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4,5-diamino-5-oxopentanoate hydrochloride and its derivatives. This guide provides in-depth, field-proven insights into the purification challenges associated with this highly polar, functionalized molecule. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of products derived from this compound.
Q1: How should I perform an initial purity assessment of my crude reaction mixture?
A robust initial assessment is critical before attempting large-scale purification. A multi-pronged approach is recommended:
-
Thin-Layer Chromatography (TLC): TLC is your first line of analysis. Due to the high polarity of the target molecule, a standard mobile phase like ethyl acetate/hexane will likely result in your compound remaining at the baseline. Start with a more polar system, such as 10-20% methanol in dichloromethane (DCM). To improve spot shape and reduce streaking caused by the basic amine, add a small amount of a basic modifier like triethylamine (1%) or ammonium hydroxide (0.5-1%) to your mobile phase.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary quantitative method.[1] Given the compound's structure, direct UV detection at low wavelengths (200-210 nm) is possible due to the amide and ester carbonyls.[1][2] For more sensitive and specific detection, pre-column derivatization with reagents like o-phthalaldehyde (OPA) can be employed.[3][4] Due to the high polarity, a standard reversed-phase (C18) method may show poor retention. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for better separation of polar compounds.[5]
-
Nuclear Magnetic Resonance (¹H NMR): A crude ¹H NMR spectrum can provide a wealth of information. It can help identify unreacted starting materials, residual solvents, and major byproducts by comparing the integrations of characteristic peaks.
-
Mass Spectrometry (LC-MS): This is invaluable for identifying the mass of your desired product and any significant impurities, confirming the success of your reaction before you invest time in purification.[3]
Q2: My primary byproduct is an inorganic salt (e.g., NaCl, K₂CO₃). How can I remove it from my water-soluble product?
This is a classic challenge with polar molecules. Simple aqueous workups are often ineffective as your product partitions with the salt.
-
The "Solvent Slurry" Method: Concentrate your crude mixture to a dry or semi-dry residue. Add a polar organic solvent in which your product has some solubility but the inorganic salt does not. Examples include isopropanol, acetonitrile, or absolute ethanol. Vigorously stir or sonicate the mixture. The organic compound will dissolve, while the inorganic salt remains a solid. Filter the mixture to remove the salt. This process may need to be repeated. The solubility of NaCl in DMSO is very low, making it a potential, albeit high-boiling, solvent for this technique.[6]
-
Reversed-Phase "Desalting": If your compound shows even minimal retention on a C18 stationary phase, you can use a "plug" of C18 silica. Dissolve the crude material in a minimal amount of water, load it onto the C18 plug, and wash with water. The highly polar inorganic salts will elute quickly, while the organic compound will be retained slightly longer. You can then elute your product with a solvent mixture containing a higher percentage of organic solvent (e.g., 50% acetonitrile/water).
-
Recrystallization: A carefully chosen recrystallization can leave salts behind. If your product crystallizes from a solvent system like methanol/ether, the inorganic salts will typically remain in the highly polar mother liquor.
Q3: Can I purify my product using standard silica gel column chromatography? I'm seeing significant streaking.
Standard silica gel chromatography is challenging for basic amines like this compound. The issue is an acid-base interaction between the acidic silanol groups (Si-OH) on the silica surface and the basic amine functionality of your compound.[7] This strong interaction leads to poor separation, tailing (streaking), and potential irreversible adsorption of your product onto the column.[7]
Troubleshooting Strategies:
-
Mobile Phase Modification: Neutralize the acidic sites on the silica by adding a competing base to your eluent.[7] A common and effective choice is to use a gradient of methanol in dichloromethane, with 0.5-2% triethylamine or ammonium hydroxide added to the mobile phase throughout the run.[8]
-
Use an Alternative Stationary Phase:
-
Amine-Functionalized Silica: This is an excellent choice as the stationary phase is basic, preventing the problematic acid-base interaction and offering alternative selectivity.[7][9]
-
Neutral or Basic Alumina: Alumina can be a good alternative to silica for the purification of amines.[8]
-
Reversed-Phase Chromatography: As mentioned, this is an option but may require ion-pairing agents or be better suited for desalting.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is arguably the most powerful chromatographic technique for this class of molecules.[5] It uses a polar stationary phase (like silica or an amino column) with a largely organic mobile phase (e.g., 95:5 acetonitrile:water). Water acts as the strong solvent, providing excellent separation for highly polar compounds that are unretained in reversed-phase.[1][5]
-
The following diagram illustrates why basic compounds interact strongly with a standard silica stationary phase and how a basic additive can resolve the issue.
Caption: Acid-base interactions on silica and their mitigation.
Q4: Is recrystallization a viable primary purification method? What solvent systems should I explore?
Yes, recrystallization is often the most effective and scalable method for purifying polar organic salts.[10] The key is to find a solvent in which your product is soluble when hot but poorly soluble when cold.
-
Recommended Solvent Systems: For amino acid ester hydrochlorides, alcohol-based systems are the most common starting point.[11]
-
Hot Alcohol / Antisolvent: Dissolve the crude solid in a minimum amount of a hot alcohol (e.g., methanol, ethanol, or isopropanol). Once fully dissolved, slowly add a less polar "antisolvent" (e.g., diethyl ether, ethyl acetate, or tetrahydrofuran) until the solution becomes persistently cloudy.[11][12] Allow it to cool slowly to room temperature, then in an ice bath or refrigerator, to promote the formation of pure crystals.
-
Single Solvent (Alcohol/Water): If your product is highly crystalline, you may be able to recrystallize it from a single solvent like ethanol or a mixture like ethanol/water.[11]
-
The goal is to find a system where your desired product crystallizes out, leaving impurities behind in the "mother liquor".
Experimental Protocols & Workflows
Purification Strategy Workflow
Choosing the right purification method depends on the nature of the impurities and the required scale. Use this workflow to guide your decision-making process.
Caption: Decision workflow for purification strategy.
Protocol 1: Recrystallization from an Alcohol/Ether System
This protocol is ideal for removing less polar impurities and some inorganic salts.
-
Dissolution: Place the crude solid in a clean Erlenmeyer flask with a stir bar. Add a minimal amount of warm methanol (~40 °C) dropwise while stirring until the solid just dissolves. Avoid using a large excess of solvent.
-
Antisolvent Addition: While stirring at room temperature, slowly add diethyl ether from a Pasteur pipette. Continue adding until the solution turns faintly and persistently cloudy.
-
Crystallization: Remove the stir bar, cover the flask (e.g., with parafilm pierced with a needle), and allow it to stand undisturbed at room temperature for several hours or overnight. For maximum yield, subsequently place the flask in a 4 °C refrigerator for 2-4 hours.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold diethyl ether to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Modified Flash Column Chromatography for Amines
This method is suitable for separating impurities with similar polarity.
-
Solvent Preparation: Prepare your mobile phases. For example:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10% Methanol / 89% DCM / 1% Triethylamine
-
-
Column Packing: Pack a silica gel column using a slurry method with Solvent A or a low-polarity mixture (e.g., 98:2 DCM:Methanol with 1% triethylamine).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or just methanol if solubility is an issue). Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Start eluting with a low-polarity mobile phase (e.g., 100% DCM or 98:2 DCM:Methanol + base). Gradually increase the polarity by increasing the percentage of Solvent B.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.
Data Summary: Comparison of Purification Techniques
| Technique | Principle | Pros for this Compound | Cons for this Compound |
| Recrystallization | Differential solubility in a solvent system at varying temperatures.[10] | Excellent for removing inorganic salts and less polar impurities. Highly scalable. Cost-effective. | May not separate impurities with very similar structures. Can have lower initial yields. |
| Normal-Phase Chromatography (Silica) | Adsorption based on polarity; polar compounds are retained more strongly.[8] | Widely available. Good for removing non-polar impurities. | Strong, unwanted interaction with the basic amine requires mobile phase modification.[7] Potential for product loss on the column. |
| Reversed-Phase Chromatography (C18) | Partitioning based on hydrophobicity; non-polar compounds are retained more strongly. | Good for removing residual inorganic salts ("desalting"). | Very poor retention of the highly polar target molecule. Requires ion-pairing agents for effective separation. |
| HILIC | Partitioning of polar analytes from a high-organic mobile phase into a hydrated polar stationary phase.[5] | Highly Recommended. Excellent retention and separation of very polar compounds.[1][5] | Requires specific columns and careful equilibration. Mobile phase preparation is critical. |
References
- 1. mdpi.com [mdpi.com]
- 2. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. tutorchase.com [tutorchase.com]
- 11. scielo.br [scielo.br]
- 12. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
common side reactions with Methyl 4,5-diamino-5-oxopentanoate hydrochloride and how to avoid them
Welcome to the technical support center for Methyl 4,5-diamino-5-oxopentanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this versatile reagent. As a derivative of L-glutamine, where the side-chain carboxylic acid has been converted to a methyl ester and the α-carboxylic acid to a primary amide, this molecule presents unique opportunities and challenges in synthesis. This document aims to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and integrity of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known by synonyms such as (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride or H-Glu(OMe)-NH2·HCl, is a chiral building block derived from L-glutamic acid.[1] Its structure features a free α-amino group, an α-amide, and a γ-methyl ester. This configuration makes it a valuable intermediate in various synthetic applications, including:
-
Peptide Synthesis: It serves as a precursor to glutamine residues with a protected side chain, preventing unwanted reactions during peptide elongation.[2]
-
Drug Discovery: It is used in the synthesis of complex heterocyclic compounds and as a scaffold for developing novel therapeutic agents, including ligands for glutamate receptors.[2][3]
-
Asymmetric Synthesis: The defined stereochemistry at the α-carbon makes it a useful chiral starting material.
| Property | Value | Source |
| CAS Number | 1323290-64-7 | [4] |
| Molecular Formula | C₆H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | Solid | [5] |
| Storage Temperature | 2-8°C | [6] |
Q2: What is the most common and critical side reaction to be aware of when working with this compound?
A2: The most prevalent and often overlooked side reaction is the intramolecular cyclization to form a pyroglutamate (pGlu) derivative .[7][8] This occurs when the free α-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the side-chain amide. This reaction is often irreversible and results in the formation of a five-membered lactam ring, with the elimination of ammonia.[9]
This cyclization can be catalyzed by both acid and base and is significantly accelerated by heat.[10][11] The formation of this byproduct can be a major source of impurity, reducing the yield of the desired product and complicating purification.
Caption: Intramolecular cyclization of Methyl 4,5-diamino-5-oxopentanoate.
Q3: How does pH affect the stability of this compound?
A3: The pH of the reaction medium is a critical factor governing the stability of this compound and the prevalence of side reactions.
-
Acidic Conditions (pH < 4): While the compound is stored as a hydrochloride salt to improve stability, strongly acidic conditions can promote both intramolecular cyclization to the pyroglutamate derivative and hydrolysis of the methyl ester.[11][12]
-
Neutral to Slightly Basic Conditions (pH 7-8.5): This is often the desired pH range for reactions involving the α-amino group, such as peptide coupling. However, this pH also facilitates intramolecular cyclization. The free amine is sufficiently nucleophilic to initiate the cyclization, and the rate of this side reaction can be significant.[13]
-
Strongly Basic Conditions (pH > 9): In addition to accelerating pyroglutamate formation, high pH significantly increases the rate of two other side reactions: epimerization at the α-carbon and hydrolysis of the methyl ester.[14]
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during experiments and provides actionable solutions.
Problem 1: Low yield of desired product and a significant, unidentified byproduct.
-
Likely Cause: Intramolecular cyclization to form the pyroglutamate derivative. This byproduct has a lower molecular weight due to the loss of ammonia.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible. Avoid any unnecessary heating. If the desired reaction requires elevated temperatures, conduct a time-course study to find the optimal balance between product formation and byproduct generation.
-
pH Management: If permissible for your reaction, consider working at a slightly acidic pH (around 6.0-6.5) where the α-amino group is partially protonated, reducing its nucleophilicity and slowing the rate of cyclization.[15]
-
Immediate Use: Prepare solutions of the reagent immediately before use. Do not let it sit in solution, especially in neutral or basic buffers, for extended periods.
-
Protecting Group Strategy: If the free α-amino group is not required for the initial reaction step, consider protecting it (e.g., with Boc or Fmoc) immediately after freeing the base. This will completely prevent intramolecular cyclization.
-
Caption: Workflow for troubleshooting low product yield.
Problem 2: Loss of stereochemical purity in the final product.
-
Likely Cause: Epimerization (racemization) at the α-carbon. The α-proton is acidic and can be abstracted by base, leading to a planar enolate intermediate that can be re-protonated from either face, scrambling the stereocenter.[14]
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic, sterically hindered base for any deprotonation steps (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) instead of smaller, stronger bases like triethylamine (TEA).
-
Avoid Excess Base: Use the minimum stoichiometric amount of base required. Excess base will increase the rate of epimerization.
-
Activation Method (for Peptide Coupling): If you are activating the α-amide for coupling (an uncommon reaction), be aware that this significantly increases the acidity of the α-proton. Use coupling reagents known to suppress racemization, such as those that form HOAt or HOBt esters (e.g., HATU, HBTU).[16] However, be mindful that these can have their own side reactions.[13]
-
Solvent Choice: Polar, aprotic solvents are generally preferred. Some studies suggest that certain solvent mixtures, like acetone with a small amount of acetic acid, can surprisingly promote racemization of amino acid esters.[17]
-
Problem 3: Presence of a carboxylic acid impurity in the final product.
-
Likely Cause: Hydrolysis of the methyl ester. This is often caused by the presence of water in the reaction mixture, especially under acidic or basic conditions.[12]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Use of molecular sieves or distillation from an appropriate drying agent is recommended.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.
-
Control pH and Temperature: Both high and low pH, as well as elevated temperatures, will accelerate hydrolysis.[18]
-
Purification: If minor hydrolysis is unavoidable, the resulting carboxylic acid can typically be separated from the ester product by column chromatography or by an acidic/basic extraction during workup.
-
III. Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling
This protocol describes a representative procedure for coupling this compound to an N-protected amino acid.
-
Materials:
-
This compound
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (0.95 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.2 eq) dropwise to this solution to free the amine.
-
Slowly add the solution of the free-based amino acid ester to the activated N-protected amino acid solution at 0°C.
-
Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., saturated NH₄Cl solution) and proceed with standard extraction and purification protocols.
-
-
Causality Note: Pre-activating the carboxylic acid with HATU before adding the amine component minimizes the time the free amine is exposed to potentially basic conditions, thereby reducing the risk of epimerization and cyclization.[19] Using a slight excess of the amine component ensures complete consumption of the more valuable activated acid.
IV. References
-
GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. MDPI. Available at: --INVALID-LINK--
-
The Role of H-Glu-OMe in Modern Research: A Technical Guide. Benchchem. Available at: --INVALID-LINK--
-
N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. National Institutes of Health. Available at: --INVALID-LINK--
-
Epimerization of γ-methyl glutamate. ResearchGate. Available at: --INVALID-LINK--
-
Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate. PubMed. Available at: --INVALID-LINK--
-
In-Depth Technical Guide to the Enzymatic Hydrolysis of Nα-Benzoyl-L-Glutamine Methyl Ester (Bzl-Gln-Ome). Benchchem. Available at: --INVALID-LINK--
-
Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. ResearchGate. Available at: --INVALID-LINK--
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health. Available at: --INVALID-LINK--
-
Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. PubMed. Available at: --INVALID-LINK--
-
Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed. Available at: --INVALID-LINK--
-
Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species. PubMed Central. Available at: --INVALID-LINK--
-
Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. ResearchGate. Available at: --INVALID-LINK--
-
Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation. Frontiers. Available at: --INVALID-LINK--
-
An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ACS Publications. Available at: --INVALID-LINK--
-
(S)-Methyl 4,5-diamino-5-oxopentanoate. ChemScene. Available at: --INVALID-LINK--
-
This compound | 1323290-64-7. ChemicalBook. Available at: --INVALID-LINK--
-
Performance of H-Glu-OMe in Different Coupling Reagents: A Comparative Guide. Benchchem. Available at: --INVALID-LINK--
-
(S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride. PubChem. Available at: --INVALID-LINK--
-
Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. ResearchGate. Available at: --INVALID-LINK--
-
Hydrolysis using HCl or sulfuric acid can revert the ester back to the carboxylic acid. Pearson. Available at: --INVALID-LINK--
-
Kinetics of hydrolysis of the coordinated glycine methyl ester at different temperatures in aqueous solution. ResearchGate. Available at: --INVALID-LINK--
-
Coupling Reagents. Aapptec Peptides. Available at: --INVALID-LINK--
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: --INVALID-LINK--
-
Methyl (S)-4-amino-5-(4-methylpiperazin-1-yl)-5-oxopentanoate dihydrochloride. BLD Pharm. Available at: --INVALID-LINK--
-
An In-depth Technical Guide to Methyl 4-methyl-5-oxopentanoate and Its Derivatives. Benchchem. Available at: --INVALID-LINK--
-
Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: --INVALID-LINK--
-
Epimerisation in Peptide Synthesis. PubMed Central. Available at: --INVALID-LINK--
-
In-Depth Technical Guide: H-DL-Ser-OMe.HCl for Researchers and Drug Development Professionals. Benchchem. Available at: --INVALID-LINK--
-
This compound. BLD Pharm. Available at: --INVALID-LINK--
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Available at: --INVALID-LINK--
-
This compound. CymitQuimica. Available at: --INVALID-LINK--
-
Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate. Google Patents. Available at: --INVALID-LINK--
-
Process for synthesizing L-γ-methylene glutamic acid and analogs. Google Patents. Available at: --INVALID-LINK--
-
Cas 1323290-64-7,this compound. lookchem. Available at: --INVALID-LINK--
-
L-Glutamic acid 5-methyl ester 99. Sigma-Aldrich. Available at: --INVALID-LINK--
-
L-Glutamic acid alpha-methyl ester. Santa Cruz Biotechnology. Available at: --INVALID-LINK--
References
- 1. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US10717703B2 - Processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate - Google Patents [patents.google.com]
- 4. This compound | 1323290-64-7 [chemicalbook.com]
- 5. This compound [cymitquimica.com]
- 6. Cas 1323290-64-7,this compound | lookchem [lookchem.com]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation [frontiersin.org]
- 19. bachem.com [bachem.com]
improving yield in the synthesis of isoindolinones from Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Welcome to the technical support center for isoindolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3][4] This document provides in-depth technical guidance on improving reaction yields, with a specific focus on the challenges presented by non-traditional starting materials like Methyl 4,5-diamino-5-oxopentanoate hydrochloride.
Our approach is to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. We will explore potential synthetic pathways from aliphatic precursors and delve into a comprehensive troubleshooting guide for the critical cyclization step to form the isoindolinone core.
Part 1: The Challenge of Aliphatic Precursors
Synthesizing an isoindolinone, which is an aromatic heterocycle, from an aliphatic starting material such as this compound presents a unique chemical challenge.[5][6][7][8][9] The core of this challenge lies in the necessity to first construct the benzene ring before the lactam can be formed. Standard syntheses of isoindolinones typically begin with precursors that already contain a substituted aromatic ring.[10][11]
Therefore, a successful synthesis from this compound will inevitably be a multi-step process. Below is a proposed generalized workflow for conceptualizing this transformation.
References
- 1. chim.it [chim.it]
- 2. researchgate.net [researchgate.net]
- 3. research.abo.fi [research.abo.fi]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 32668-14-7: methyl (2S)-2,5-diamino-5-oxo-pentanoate h… [cymitquimica.com]
- 6. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 1323290-64-7 [chemicalbook.com]
- 8. This compound [cymitquimica.com]
- 9. Cas 1323290-64-7,this compound | lookchem [lookchem.com]
- 10. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride Derivatives
Document ID: TSC-CHEM-2601-01
Last Updated: January 4, 2026
Introduction
Welcome to the technical support center for the synthesis of Methyl 4,5-diamino-5-oxopentanoate hydrochloride and its derivatives. This molecule, a derivative of the amino acid L-glutamine, serves as a critical building block in the development of various pharmaceutical agents. While its synthesis may appear straightforward on a lab scale, the transition to pilot and manufacturing scales introduces significant challenges that can impact yield, purity, and process robustness.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and industry best practices. Our goal is to equip your team with the knowledge to anticipate, diagnose, and resolve common issues encountered during the scale-up of this important intermediate.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield During Esterification Step
Q: We are experiencing significantly lower yields than expected when scaling up the esterification of L-glutamine to form the methyl ester hydrochloride. What are the common causes and how can we mitigate them?
A: Low yield in Fischer-Speier esterification of amino acids at scale is a frequent issue, often stemming from a combination of factors that are less pronounced in a lab setting.
Potential Causes & Solutions:
-
Incomplete Reaction Due to Water Removal:
-
Causality: Esterification is an equilibrium reaction. Water, as a byproduct, must be efficiently removed to drive the reaction to completion. On a larger scale, achieving the necessary heat and mass transfer for efficient water removal is more challenging.
-
Solution:
-
Azeotropic Distillation: If using a co-solvent like toluene, ensure your reactor's Dean-Stark trap or equivalent setup is sized appropriately for the batch volume to effectively remove water.
-
Thionyl Chloride (SOCl₂): A common and highly effective method is the use of SOCl₂ in methanol. The in-situ generation of HCl gas acts as the catalyst, and the reaction of SOCl₂ with methanol consumes water, driving the reaction forward. However, this method requires robust scrubbing systems for off-gassing SO₂ and HCl and strict moisture control.
-
Acid Catalysts: When using catalysts like sulfuric acid or p-toluenesulfonic acid, ensure they are used in sufficient molar excess to also act as dehydrating agents.[1]
-
-
-
Side Reaction: Pyroglutamate Formation:
-
Causality: The N-terminal amine of glutamine can intramolecularly attack the side-chain amide, especially under harsh acidic or thermal conditions, leading to the formation of a stable, five-membered pyroglutamate ring.[2][3] This byproduct is a dead end and a major cause of yield loss. The reaction is often more prevalent at the higher temperatures and longer reaction times sometimes used in scale-up.[4]
-
Solution:
-
Temperature Control: Maintain the lowest effective temperature. For SOCl₂/MeOH methods, reactions can often be run at or below reflux (around 65°C). Avoid excessive heating.
-
Reaction Time: Monitor the reaction closely by in-process controls (e.g., HPLC, UPLC) to determine the point of maximum conversion before significant byproduct formation occurs. Do not extend reaction times unnecessarily.
-
-
-
Poor Solubility & Mass Transfer:
-
Causality: L-glutamine has limited solubility in pure methanol. At scale, inadequate agitation can lead to clumps of starting material that do not react, effectively reducing the available substrate.
-
Solution:
-
Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogenous slurry.
-
Controlled Addition: Add the L-glutamine portion-wise to the methanol/acid mixture to allow for better dispersion and dissolution.
-
-
Workflow for Troubleshooting Low Esterification Yield
Caption: Decision tree for diagnosing low esterification yield.
Issue 2: Difficulty in Product Isolation and Crystallization
Q: Our product, this compound, is highly soluble in many solvents, making crystallization and isolation challenging at a large scale. We are experiencing oily products or poor crystal formation. How can we achieve a consistent, crystalline solid?
A: This is a classic challenge with highly polar, salt-form amino acid derivatives. The key is to carefully control solubility and nucleation.
Potential Causes & Solutions:
-
Incorrect Anti-Solvent or Solvent System:
-
Causality: The choice of anti-solvent is critical. It must be miscible with the reaction solvent (e.g., methanol) but provide very low solubility for the product salt, without precipitating impurities.
-
Solution:
-
Solvent Screening: Perform a systematic screen of anti-solvents. Common choices include:
-
Methyl tert-butyl ether (MTBE): Excellent choice for scale-up due to its low peroxide-forming tendency and immiscibility with water, which helps in workups.
-
Isopropyl Acetate (IPAc): Another good process solvent with a favorable safety profile.
-
Acetone: Effective but can be reactive (self-condensation) if basic impurities are present.
-
-
Crystallization Study: A patent describes a process where adding a water-miscible solvent like methanol to an aqueous solution of an amino acid salt under reflux can improve crystallinity.[5] This suggests that controlled changes in solvent composition at elevated temperatures can be beneficial.
-
-
-
Rapid Precipitation (Crashing Out):
-
Causality: Adding the anti-solvent too quickly, especially at cold temperatures, causes the product to precipitate rapidly as an amorphous solid or oil, trapping impurities and solvent.
-
Solution:
-
Controlled Addition & Seeding: Add the anti-solvent slowly to the concentrated product solution at a slightly elevated temperature (e.g., 30-40°C) to maintain supersaturation.
-
Seeding: Introduce a small quantity of pre-existing, high-purity crystals (seed crystals) to induce controlled nucleation.
-
Cooling Profile: After seeding, apply a slow, controlled cooling ramp to allow for proper crystal growth. A typical profile might be cooling from 40°C to 0°C over 4-6 hours.
-
-
-
Presence of Impurities:
-
Causality: Even small amounts of impurities, especially residual water or pyroglutamate, can act as crystallization inhibitors, leading to oiling.
-
Solution:
-
Upstream Purity Control: Ensure the crude product solution is as pure as possible before attempting crystallization. A charcoal treatment or a quick silica plug filtration of the neutralized crude can sometimes remove problematic impurities.
-
Workup: Before concentration, consider an aqueous wash to remove any highly water-soluble inorganic salts.
-
-
Recommended Crystallization Protocol (Scale-Up)
-
After the reaction is complete, neutralize any excess acid carefully with a suitable base (e.g., NaHCO₃ solution) if required by the downstream process.
-
Concentrate the methanolic solution under reduced pressure to a thick syrup. IPC: Check for residual methanol content.
-
Add a polishing solvent like isopropanol (IPA) and reconcentrate to remove residual methanol (solvent swap).
-
Dissolve the syrup in a minimum amount of warm methanol or a methanol/IPA mixture.
-
Heat the solution to 40-50°C.
-
Slowly add the chosen anti-solvent (e.g., MTBE) dropwise with vigorous stirring until slight turbidity persists.
-
Add seed crystals (approx. 0.1-1% w/w).
-
Continue slow addition of the anti-solvent over 1-2 hours.
-
Implement a slow cooling profile to 0-5°C over 4-8 hours.
-
Hold at low temperature for at least 2 hours to maximize precipitation.
-
Isolate the crystals by filtration, wash with cold anti-solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for the starting material, L-glutamine, in a scaled-up process?
A1: For a robust process, the quality of the starting material is paramount. Key CQAs for L-glutamine include:
-
Purity (Assay): >99.5%. Impurities can carry through and complicate purification.
-
Enantiomeric Purity: L-isomer >99.8%. The D-isomer can be difficult to remove later.
-
Related Amino Acids: Limits on other amino acids like glutamate should be specified. Glutamate can also esterify, leading to impurities.[6]
-
Water Content: <0.5%. Excess water consumes reagents and hinders the esterification equilibrium.
-
Bioburden/Endotoxin: If the final product is for pharmaceutical use, these must be controlled from the start.
Q2: How can we reliably monitor the reaction progress at scale?
A2: Visual checks are unreliable at scale. You must use robust in-process controls (IPCs). The best method is High-Performance Liquid Chromatography (HPLC) .
-
Method: Develop a stability-indicating HPLC method that can separate the L-glutamine starting material, the desired methyl ester product, and the key pyroglutamate byproduct.
-
Sampling: Use a sample thief or a bottom-outlet valve to carefully take samples from the reactor at regular intervals (e.g., every 1-2 hours).
-
Criteria: The reaction is typically considered complete when the area percent of the starting material is below a set threshold (e.g., <1.0%).
Q3: Are there alternatives to the traditional Fischer esterification or SOCl₂ methods for this synthesis?
A3: Yes, while less common for bulk production of simple esters, other methods exist.
-
Biocatalysis: Enzymes like lipases can catalyze esterification under mild conditions. This can be highly selective and avoid harsh reagents, making it a "greener" alternative. Enzymatic resolution is a well-established technique for producing optically pure amino acids and their derivatives on a large scale.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, potentially leading to higher yields in shorter times compared to conventional heating.[1] However, scaling up microwave reactors presents its own engineering challenges.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Safety must be the top priority.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Requires a closed system with a robust off-gas scrubbing system (e.g., caustic scrubber) to handle HCl and SO₂ fumes. Personnel must use appropriate PPE, including acid-gas respirators.
-
Flammable Solvents: Methanol, MTBE, IPAc, and other organic solvents are flammable. The reactor and all transfer equipment must be properly grounded to prevent static discharge. The processing area must be rated for flammable solvent handling.
-
Pressure Build-up: The reaction of SOCl₂ with methanol is exothermic and generates gas. Ensure the reactor's pressure relief systems are correctly sized and functional. Addition of reagents should be controlled to manage the rate of reaction and heat generation.
Data Summary & Reference Tables
Table 1: Solvent Properties for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Function | Key Considerations |
| Methanol | 64.7 | 5.1 | Reaction/Primary Solvent | High product solubility. Must be removed/swapped. |
| Isopropanol | 82.6 | 3.9 | Co-solvent/Washing | Good for solvent swaps to remove methanol. |
| MTBE | 55.2 | 2.5 | Anti-solvent | Excellent choice; low peroxide risk. |
| IPAc | 89 | 4.0 | Anti-solvent | Good process solvent with favorable safety profile. |
| Acetone | 56 | 5.1 | Anti-solvent | Effective but can be reactive. |
Diagram: General Synthesis and Purification Workflow
Caption: High-level workflow for the scale-up synthesis.
References
- 1. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 2. Formation of extracellular glutamate from glutamine: exclusion of pyroglutamate as an intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Glutamic acid - Wikipedia [en.wikipedia.org]
- 7. symeres.com [symeres.com]
stability issues of Methyl 4,5-diamino-5-oxopentanoate hydrochloride under acidic or basic conditions
Technical Support Center: Methyl 4,5-diamino-5-oxopentanoate hydrochloride
A Guide to Understanding and Managing Compound Stability
Welcome to the technical support resource for this compound. This guide has been developed by our team of application scientists to provide you with the in-depth knowledge and practical tools needed to ensure the stability and integrity of this compound in your research. We will address common questions, provide troubleshooting strategies for unexpected experimental outcomes, and detail the chemical principles governing its stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The principal stability concern is the hydrolysis of the methyl ester functional group. This reaction can occur under both acidic and, more rapidly, under basic conditions, converting the molecule into its corresponding carboxylate salt (4,5-diamino-5-oxopentanoic acid) and methanol. The amide group is significantly more stable and generally requires more forcing conditions (e.g., high temperatures and very strong acid or base) to undergo hydrolysis.
dot
Caption: Key characteristics of the target compound.
Q2: How does pH affect the stability of the compound in aqueous solutions?
The pH of the solution is the most critical factor influencing the rate of ester hydrolysis.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis occurs, but it is generally slower than base-catalyzed hydrolysis. The reaction is also reversible. Since the compound is a hydrochloride salt, dissolving it in neutral water will produce a mildly acidic solution, which helps to minimize the rate of degradation compared to neutral or basic conditions.
-
Neutral Conditions (pH ≈ 7): While the rate of uncatalyzed hydrolysis is slow, it is not negligible, especially for prolonged experiments or storage at room temperature.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis, also known as saponification, is the most significant degradation pathway. This reaction is rapid and irreversible, leading to the formation of the carboxylate. It is strongly recommended to avoid dissolving or storing the compound in basic buffer systems (e.g., bicarbonate, phosphate buffers with pH > 7.5).
Q3: What is the recommended procedure for preparing and storing stock solutions?
To maximize stability, stock solutions should be prepared and stored under conditions that minimize hydrolysis.
Recommended Protocol: Stock Solution Preparation
-
Solvent Selection: Use an anhydrous organic solvent such as DMSO or ethanol if compatible with your experimental system. If an aqueous solvent is required, use a slightly acidic buffer (e.g., citrate buffer, pH 4-5) or sterile, nuclease-free water (which will be slightly acidic upon dissolution of the HCl salt).
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the amount of water available for hydrolysis per molecule of the compound.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or, for long-term storage, at -80°C. When thawing, allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.
Q4: How can I monitor the stability of my compound sample?
The most common method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).
-
HPLC Analysis: A reversed-phase HPLC method can be developed to separate the parent compound from its primary degradant, the more polar 4,5-diamino-5-oxopentanoic acid. By monitoring the peak area of the parent compound over time under specific conditions (e.g., in your experimental buffer), you can quantify its degradation rate.
-
LC-MS Analysis: This technique can confirm the identity of the degradation product by its mass-to-charge ratio, providing definitive evidence of hydrolysis.
Troubleshooting Guide: Experimental Issues
Issue 1: I am observing a gradual loss of biological activity or inconsistent results in my multi-day cell culture experiment.
Possible Cause: This is a classic symptom of compound degradation in the culture medium. Cell culture media are typically buffered at a physiological pH of ~7.4 and kept at 37°C, conditions which can promote slow hydrolysis of the methyl ester over 24-72 hours.
dot
Caption: Workflow for troubleshooting inconsistent experimental results.
Troubleshooting Steps:
-
Confirm Degradation: Take a sample of your complete cell culture medium containing the compound at the beginning of the experiment (T=0) and after 24 or 48 hours (T=24, T=48). Analyze these samples by HPLC to quantify the remaining percentage of the parent compound.
-
Mitigation Strategy 1 (Fresh Dosing): Instead of adding the compound once at the beginning of a long experiment, consider replacing the medium and re-dosing with freshly diluted compound every 12-24 hours.
-
Mitigation Strategy 2 (Pro-drug Consideration): Recognize that in your system, the compound may be acting as a pro-drug, slowly converting to the active carboxylic acid form. If this is a possibility, consider synthesizing or sourcing the carboxylic acid analog to test if it is the true active species.
Issue 2: I see a new, more polar peak appearing in my HPLC chromatogram when analyzing my reaction mixture, which was run under basic conditions.
Possible Cause: You are likely observing the formation of the carboxylate degradant due to base-catalyzed hydrolysis (saponification) of the methyl ester. Basic reagents (e.g., amines, hydroxides) or buffer conditions (e.g., PBS at pH 7.4, carbonate buffer) will accelerate this degradation.
dot
Caption: Primary degradation pathways via ester hydrolysis.
Troubleshooting Steps:
-
Verify Identity: If you have access to an LC-MS system, analyze the peak to confirm that its mass corresponds to the hydrolyzed product (the mass of the parent compound minus CH2, i.e., 14 Da).
-
pH Control: If your reaction chemistry allows, switch to a non-nucleophilic, acidic or neutral pH buffer system. If basic conditions are required, they should be as mild and brief as possible.
-
Temperature Control: Perform the reaction at the lowest temperature compatible with the desired reaction rate to slow down the rate of the competing hydrolysis reaction.
-
Work-up Procedure: Upon completion of a reaction run under basic conditions, immediately neutralize the mixture with a suitable acid (e.g., dilute HCl) to quench the hydrolysis process before analysis or purification.
Summary of Stability Data
The following table summarizes the expected stability based on general chemical principles. The half-life values are illustrative estimates for a typical methyl ester and should be experimentally determined for this specific molecule under your precise conditions.
| Condition | pH Range | Temperature | Expected Primary Degradation | Estimated Stability (Half-life) | Recommendation |
| Solid State | N/A | -20°C to 4°C | Negligible | > 1 year | Store desiccated and protected from light. |
| Aqueous Solution | 3.0 - 5.0 | 25°C | Acid-catalyzed ester hydrolysis | Weeks to Months | Recommended for stock solutions. |
| Aqueous Solution | 7.0 - 7.5 | 37°C | Uncatalyzed & base-catalyzed hydrolysis | Hours to Days | Use immediately; for multi-day assays, re-dose frequently. |
| Aqueous Solution | > 8.0 | 25°C | Rapid base-catalyzed hydrolysis | Minutes to Hours | AVOID. If necessary, use for the shortest possible duration. |
troubleshooting guide for peptide coupling with Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Troubleshooting Guide for Peptide Coupling with Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering challenges when using this compound as the amine component in peptide synthesis. Our approach is to diagnose issues from first principles, explaining the chemical causality behind common failures and providing validated protocols for success.
This compound is a derivative of L-glutamine, where the side-chain carboxyl group is protected as a methyl ester and the alpha-carboxyl group is a primary amide. The alpha-amino group is provided as a hydrochloride salt, which is the key reactive site for peptide bond formation. Understanding the interplay between this molecule's functional groups and the reaction conditions is critical for a successful coupling.
Frequently Asked Questions & Troubleshooting
Q1: My coupling reaction has failed or shows very low yield. What is the most common reason for this?
A1: Inadequate Neutralization of the Amine Hydrochloride Salt.
The most frequent point of failure is improper handling of the hydrochloride salt. The α-amino group on your starting material is protonated (R-NH₃⁺), rendering it non-nucleophilic. It cannot attack the activated carboxylic acid of your coupling partner to form a peptide bond.[1] A non-nucleophilic organic base must be added to deprotonate the ammonium salt and generate the free, nucleophilic primary amine (R-NH₂).
Causality and Actionable Solutions:
-
The Role of the Base: The base's only function should be to neutralize the hydrochloride salt. It should not be nucleophilic itself, as it could otherwise react with your activated acid. The choice and stoichiometry of the base are critical.[2]
-
Insufficient Base: Using less than one equivalent of base relative to the hydrochloride salt will result in incomplete deprotonation and, consequently, a low yield.
-
Excess Base: While ensuring full neutralization is key, a large excess of a strong base can accelerate unwanted side reactions, most notably the racemization of the activated carboxylic acid partner.[2][3]
Recommendations:
-
Stoichiometry: Always use at least 1.0 equivalent of a tertiary amine base to neutralize the hydrochloride salt. An additional equivalent is typically required for coupling reactions involving aminium/uronium or phosphonium reagents.
-
Base Selection: Choose a hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM) are the most common choices.[2] For couplings particularly sensitive to racemization, a weaker base like NMM or sym-collidine is recommended over DIPEA.[2][3]
| Base | Common Abbreviation | pKa (Conjugate Acid) | Key Characteristics |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.7 | Highly hindered, non-nucleophilic. Very common, but its strong basicity can increase racemization risk.[2] |
| N-Methylmorpholine | NMM | ~7.4 | Weaker base than DIPEA, often preferred to minimize racemization.[2][4] |
| 2,4,6-Collidine | ~7.4 | Hindered, weak base. Effective at suppressing racemization but less commonly used than NMM.[2] |
Q2: I've ensured proper neutralization, but my yield remains poor. What other factors should I investigate?
A2: Suboptimal Carboxylic Acid Activation or Reaction Conditions.
If the amine is correctly deprotonated, the next critical step is the efficient activation of the carboxylic acid coupling partner.[5] The choice of coupling reagent directly dictates the reactivity of the activated intermediate and the potential for side reactions.
Causality and Actionable Solutions:
-
Coupling Reagent Potency: Not all coupling reagents are equally effective. For challenging or sterically hindered couplings, a more potent activating agent is required.[4] Carbodiimides like DCC or DIC alone are often insufficient and can promote side reactions.[4][6] Modern onium (aminium/phosphonium) salt-based reagents are generally more efficient and reliable.[2][7]
-
Role of Additives: Racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or its more potent derivatives, 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®), are crucial.[6] They react with the initially activated species to form active esters that are more stable and less prone to racemization while remaining highly reactive toward the amine.[8][9]
-
Aggregation: Peptide sequences, particularly hydrophobic ones, can aggregate on a solid support or in solution, preventing reagents from accessing the reactive sites.[4][8]
Recommendations:
-
Upgrade Your Coupling Reagent: If using carbodiimides (DCC, EDC), switch to a more powerful onium salt reagent. HATU, HCTU, and COMU are excellent choices that generate highly reactive intermediates and are known to perform well in difficult couplings.[2][10]
-
Optimize Reaction Conditions: Consider switching to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts.[4][8] For very difficult couplings, increasing the reaction time or temperature (e.g., to 40-60 °C) can improve yields, but must be done cautiously as it can also increase the risk of side reactions.[4][11]
| Reagent Class | Examples | Advantages | Potential Issues |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely used in solution-phase. | Lower reactivity; high risk of racemization without additives; can cause dehydration of Gln/Asn amides.[6][12] |
| Phosphonium Salts | PyBOP®, PyAOP® | High coupling efficiency; low racemization risk; avoids guanidinylation side reaction.[2][12] | By-product of older BOP reagent is carcinogenic; can be less stable in solution than uronium salts.[13] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very high reactivity and rapid coupling; excellent for hindered amino acids.[2][12] | Can cause irreversible N-terminal guanidinylation if not pre-activated or if used in large excess.[8] |
Q3: My mass spectrometry results show a peak corresponding to a mass loss of 18 Da from the desired product. What is this side product?
A3: Dehydration of the α-Amide to a Nitrile.
The primary amide on the α-carbon of your glutamine derivative is susceptible to dehydration under certain conditions, leading to the formation of a nitrile (-C≡N). This side reaction is particularly associated with carbodiimide-based coupling reagents (DCC, DIC) when used without additives like HOBt.[6][14]
Causality and Actionable Solutions:
The mechanism involves the O-acylation of the amide by the activated carbodiimide, followed by elimination of water. This side reaction consumes your starting material and generates an undesired, difficult-to-remove impurity.
Recommendations:
-
Avoid Carbodiimides Alone: If you must use a carbodiimide, always include an additive like HOBt or, preferably, HOAt.
-
Switch to Onium Salts: Phosphonium (PyBOP) and aminium (HATU, HBTU) reagents are much less likely to cause this side reaction.[13] Their mechanism proceeds through the formation of an active ester on the carboxylic acid partner, which is not reactive toward the amide side chain.
-
Control Temperature: Avoid excessive heat, as high temperatures can promote this and other side reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. file.globalso.com [file.globalso.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. peptide.com [peptide.com]
Technical Support Center: Monitoring Reaction Progress of Methyl 4,5-diamino-5-oxopentanoate hydrochloride by TLC and LC-MS
Welcome to the technical support guide for monitoring chemical reactions involving Methyl 4,5-diamino-5-oxopentanoate hydrochloride. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for effective reaction progress analysis.
Introduction
This compound is a polar molecule containing primary amine, amide, and ester functional groups.[1][2] Its structure presents unique challenges for chromatographic analysis. This guide is designed to address common issues and provide robust, validated protocols to ensure accurate and reproducible monitoring of your reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, streaking on the TLC plate?
A1: Streaking is a common issue when analyzing polar compounds like this one on silica gel, a polar stationary phase.[3][4] The primary reasons for streaking include:
-
Strong Interaction with Silica: The free amine group in your molecule is basic and can interact strongly with the acidic silanol groups on the silica gel surface, leading to elongated or streaky spots.[4]
-
Sample Overloading: Applying too much sample to the TLC plate can saturate the stationary phase, causing the spot to spread and streak as the mobile phase moves up the plate.[3][4][5]
-
Inappropriate Mobile Phase: If the solvent system is not polar enough, the compound will have very low mobility and may appear as a streak at the baseline.[6]
Q2: I can't see my spots on the TLC plate under UV light. What should I do?
A2: this compound lacks a significant chromophore, which is necessary for a compound to be visible under UV light.[7] Therefore, you will need to use a chemical staining agent to visualize your spots.[3] Ninhydrin is an excellent choice as it reacts with the primary amine group to produce a distinct color, typically purple or pink, upon heating.[7][8][9][10]
Q3: My compound is not retained on the C18 reverse-phase LC column and elutes in the void volume. How can I fix this?
A3: This is a common problem for very polar molecules in reverse-phase chromatography. The lack of retention is due to the compound's high affinity for the polar mobile phase and weak interaction with the nonpolar C18 stationary phase. To improve retention, you can:
-
Use a More Polar Stationary Phase: Consider using a column with a more polar stationary phase, such as one with embedded polar groups or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Modify the Mobile Phase: Adding an ion-pairing agent to the mobile phase can help to retain the charged amine group on the reverse-phase column.
-
Derivatization: Chemically modifying the molecule to make it less polar can significantly improve its retention on a C18 column.[11]
Q4: I am seeing multiple peaks in my LC-MS chromatogram for my starting material. What could be the cause?
A4: Several factors could lead to the observation of multiple peaks for a single compound:
-
In-source Fragmentation or Adduct Formation: The compound may be fragmenting in the ion source of the mass spectrometer or forming different adducts (e.g., with sodium or potassium ions).[12]
-
Isomers: If your synthesis can produce stereoisomers or regioisomers, they may be separating on the LC column.
-
Degradation: The compound might be degrading on the column or in the ion source.[13]
Part 2: Troubleshooting Guide for TLC Analysis
Problem 1: Compound Remains at the Baseline (Low Rf)
Causality: The mobile phase is not polar enough to effectively move the highly polar analyte up the silica gel plate.[14] The compound has a stronger affinity for the stationary phase than the mobile phase.[15][16]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase system. For example, if using a dichloromethane/methanol system, increase the percentage of methanol.
-
Incorporate Additives: Add a small amount of a basic modifier like ammonium hydroxide or triethylamine (0.1-2%) to the mobile phase.[3] This will help to deprotonate the acidic silanol groups on the silica, reducing the strong ionic interaction with the basic amine of your compound.[4]
-
Alternative Solvent Systems: For highly polar compounds, consider specialized solvent systems.[17] A common system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water.[10][18]
| Solvent System | Typical Ratio (v/v/v) | Notes |
| Dichloromethane : Methanol : Ammonium Hydroxide | 80 : 20 : 1 | Good starting point for increasing polarity and reducing streaking. |
| n-Butanol : Acetic Acid : Water | 4 : 1 : 1 | A classic system for separating amino acids and other highly polar compounds.[18] |
| Ethyl Acetate : Butanol : Acetic Acid : Water | 80 : 10 : 5 : 5 | Known as EBAW, this is another effective system for polar molecules.[17] |
Problem 2: Streaking or Tailing of Spots
Causality: As mentioned in the FAQs, this is often due to strong interactions with the silica gel or sample overloading.[3][4]
Solutions:
-
Add a Modifier: Incorporating a base like ammonium hydroxide or triethylamine into the mobile phase is highly effective at reducing streaking for basic compounds.[3][4]
-
Reduce Sample Concentration: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[3][5]
-
Use a Different Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina or a reverse-phase (C18) plate.[3]
Workflow for TLC Method Development
References
- 1. This compound [cymitquimica.com]
- 2. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. chembam.com [chembam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Magic Formulas [chem.rochester.edu]
- 10. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 11. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. sarponggroup.com [sarponggroup.com]
- 15. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. digitalcommons.imsa.edu [digitalcommons.imsa.edu]
- 17. Chromatography [chem.rochester.edu]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Novel Compounds Synthesized with Methyl 4,5-diamino-5-oxopentanoate hydrochloride
Introduction: The Analytical Challenge of a Versatile Building Block
Methyl 4,5-diamino-5-oxopentanoate hydrochloride, the methyl ester of L-glutamine amide, is a highly functionalized and versatile starting material in synthetic chemistry.[1][2] Its structure, containing a primary amine, a primary amide, and a methyl ester, provides multiple reactive sites for the synthesis of novel compounds, including peptide analogs, heterocyclic structures, and other potential drug candidates. This inherent reactivity, however, presents a significant analytical challenge: the confident structural elucidation of the resulting novel molecules.
Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[3][4] This guide provides a comparative framework for selecting the optimal MS strategies, detailing the causality behind instrumental choices, and presenting robust, self-validating protocols for the analysis of compounds derived from this glutamine-based scaffold. Our focus is on leveraging high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to move from an unknown reaction product to a confidently identified molecular structure.
Part 1: Foundational Strategy: Selecting the Right Ionization and Analysis Techniques
The first and most critical decision in any MS-based analysis is the choice of ionization source and mass analyzer. For novel polar compounds derived from Methyl 4,5-diamino-5-oxopentanoate, this choice dictates the quality and depth of the data acquired.
Causality of Ionization: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
The goal of ionization is to gently convert the neutral analyte molecule into a gas-phase ion with minimal fragmentation. The polarity of the analyte is the primary determinant for this choice.
-
Electrospray Ionization (ESI): This is the premier technique for polar, thermally labile, and non-volatile molecules.[5][6] Given that the parent building block is a salt of a polar amino acid derivative, its reaction products are highly likely to retain significant polarity. ESI is therefore the default and most logical choice. It works by creating a fine spray of charged droplets from which the solvent evaporates, leaving behind protonated molecules (e.g., [M+H]⁺) or other adducts (e.g., [M+Na]⁺).[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are stable enough to be vaporized.[7][8] While less likely to be the primary technique, APCI can be a valuable alternative if a synthetic modification significantly reduces the polarity of the final compound, making it less amenable to ESI.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for This Application |
| Analyte Type | Polar, non-volatile, large & small molecules | Less polar, volatile, thermally stable | Derivatives of the polar parent compound are expected to be polar, making ESI the superior choice . |
| Ionization Mechanism | "Soft" ionization from charged droplets | Chemical ionization in the gas phase | ESI's soft nature is ideal for preserving the molecular ion of unknown compounds for MS/MS. |
| Multiple Charging | Common for large molecules (peptides, proteins) | Rare, typically produces [M+H]⁺ | The potential for multiple charges is less critical for these small molecules but does not detract from ESI's suitability. |
| Flow Rate Compatibility | Best with lower flow rates (<1 mL/min) | Works well with higher flow rates (>0.5 mL/min) | Modern LC systems typically operate in the flow range optimal for ESI. |
The Imperative of High Resolution: QTOF and Orbitrap Analyzers
For novel compound identification, determining the elemental composition is a critical step that low-resolution instruments (like triple quadrupoles) cannot perform. High-resolution accurate-mass (HRAM) instruments are essential.[9][10][11]
-
Accurate Mass Measurement: HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, can measure the mass-to-charge ratio (m/z) of an ion to within 5 parts-per-million (ppm) of its true value.[3] This precision allows for the confident determination of the compound's elemental formula, drastically narrowing down the number of possible structures.[4][12]
-
Structural Elucidation: These instruments are also capable of performing high-resolution tandem mass spectrometry (MS/MS), where the precursor ion is fragmented and the accurate masses of the resulting fragment ions are measured.[13] This provides crucial puzzle pieces for assembling the final structure.
Part 2: A Validated Workflow for Novel Compound Characterization
A systematic workflow is crucial for ensuring reproducible and reliable results. The following workflow integrates sample preparation, optimized LC-HRMS analysis, and data-dependent acquisition to maximize information from a single run.
Caption: General workflow for novel compound identification.
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol is designed to prepare a crude or purified reaction sample for robust analysis while minimizing instrument contamination.
-
Initial Solubilization: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable organic solvent like DMSO, DMF, or Methanol.
-
Working Solution Preparation: Perform a serial dilution. A typical starting point is a 1:100 dilution of the stock solution into the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Causality: This brings the analyte concentration into the optimal range for ESI-MS, preventing detector saturation and ion suppression.
-
Vortex and Centrifuge: Vortex the working solution for 10 seconds. If any precipitate is visible, centrifuge at >10,000 x g for 5 minutes.
-
Filtration: Transfer the supernatant to an autosampler vial through a 0.22 µm syringe filter (e.g., PTFE or PVDF). Trustworthiness Check: This step is critical to remove particulate matter that could clog the UPLC system, ensuring run-to-run consistency and protecting the instrument.
Protocol 2: High-Resolution LC-MS/MS Analysis (ESI-QTOF)
This protocol outlines a general-purpose method for separating and analyzing polar to moderately polar novel compounds.
-
Liquid Chromatography System: UPLC/UHPLC System
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Causality: Formic acid is a volatile modifier that aids in the protonation of analytes in positive ion ESI mode, enhancing the [M+H]⁺ signal.
-
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 5.0 min: 5% to 95% B (linear ramp)
-
5.0 - 6.0 min: 95% B (hold)
-
6.0 - 6.1 min: 95% to 5% B (return to initial)
-
6.1 - 7.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometry System: QTOF or Orbitrap Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
MS1 Full Scan:
-
Mass Range: 100 - 1200 m/z
-
Resolution: >20,000 FWHM
-
-
MS2 Tandem MS Scan:
-
Trigger: Trigger MS/MS acquisition for the top 3 most intense ions from the MS1 scan exceeding an intensity threshold of 1000 counts.
-
Collision Energy: Use a collision energy ramp (e.g., 10-40 eV). Causality: A ramp ensures that a wide range of fragment ions are produced, from low-energy (gentle) to high-energy (extensive) fragmentation, maximizing structural information.
-
Dynamic Exclusion: Exclude precursors for 15 seconds after two MS/MS acquisitions. Trustworthiness Check: This prevents the instrument from repeatedly analyzing the same high-abundance ions, allowing it to sample lower-abundance species and potential impurities.
-
-
Part 3: Data Interpretation - A Hypothetical Case Study
Let's consider a plausible reaction where Methyl 4,5-diamino-5-oxopentanoate is acylated at its primary amine with acetic anhydride.
Target Compound: N-acetyl-methyl 4,5-diamino-5-oxopentanoate Elemental Formula: C₈H₁₄N₂O₄ Monoisotopic Mass: 202.0954 Da
Step 1: Confirming Elemental Composition with HRMS
Following analysis with the protocol above, a major peak is detected. The first step is to use the accurate mass from the MS1 scan to confirm the elemental formula.
| Parameter | Observed Value | Interpretation & Validation |
| Retention Time | 2.85 min | The compound is polar, eluting relatively early in a reversed-phase gradient. |
| Measured m/z [M+H]⁺ | 203.1027 | This is the experimental mass-to-charge ratio of the protonated molecule. |
| Calculated m/z [M+H]⁺ | 203.1032 | This is the theoretical m/z for C₈H₁₅N₂O₄⁺. |
| Mass Error | -2.5 ppm | The sub-5 ppm mass error provides very high confidence in the proposed elemental formula.[3] |
Step 2: Elucidating Structure with MS/MS Fragmentation
The MS/MS spectrum of the ion at m/z 203.1027 reveals key structural fragments. The fragmentation of glutamine derivatives is known to involve characteristic losses of ammonia (NH₃) and water (H₂O), as well as cleavages along the carbon backbone.[14][15][16]
Caption: Predicted fragmentation of N-acetyl-methyl 4,5-diamino-5-oxopentanoate.
-
m/z 186.08 (-NH₃): A loss of 17 Da is a classic signature of an amide or primary amine.[14] In this structure, it is most likely from the terminal amide group.
-
m/z 171.08 (-CH₃OH): The neutral loss of 32 Da corresponds to the loss of methanol from the methyl ester, a common fragmentation pathway for methyl esters.
-
m/z 143.08 (-CH₃OH, -CO): A subsequent loss of carbon monoxide (28 Da) from the m/z 171 fragment is also a plausible fragmentation pathway.
-
m/z 84.04: This prominent ion is characteristic of the formation of a stable, five-membered pyroglutamic acid-like ring structure, a well-documented fragmentation pathway for N-terminal glutamine derivatives.[15][16]
The combination of a highly accurate parent mass and a logical, literature-supported fragmentation pattern provides a self-validating system for proposing the correct structure with a high degree of confidence.
Conclusion
The successful characterization of novel compounds synthesized from this compound is not reliant on a single technique, but on the strategic integration of multiple mass spectrometric tools. By pairing the appropriate soft ionization source (primarily ESI) with the power of high-resolution mass analyzers (QTOF or Orbitrap), researchers can confidently establish elemental compositions. Further leveraging data-dependent tandem mass spectrometry provides the detailed fragmentation data necessary for full structural elucidation. The workflows and principles outlined in this guide offer a robust and scientifically sound approach, enabling researchers to accelerate the discovery and development of new chemical entities.
References
- 1. This compound [cymitquimica.com]
- 2. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 6. microsaic.com [microsaic.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. longdom.org [longdom.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound [scirp.org]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
comparing the reactivity of Methyl 4,5-diamino-5-oxopentanoate hydrochloride with other amino acid esters
Introduction
In the landscape of synthetic chemistry and drug development, the selection of building blocks is paramount to the success of a synthetic route. Amino acid esters are fundamental tools, serving as key intermediates in the synthesis of peptides and other complex nitrogen-containing molecules. This guide provides an in-depth comparison of the reactivity of Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a diamino acid derivative, with that of more conventional amino acid esters. By examining its unique structural features, we can predict its behavior in common synthetic transformations and highlight its potential advantages and challenges.
This compound is structurally analogous to a glutamine methyl ester, with the critical distinction of possessing a primary amino group at the alpha position instead of a protected amine. This seemingly subtle difference has profound implications for its reactivity, influencing its nucleophilicity, susceptibility to side reactions, and overall handling in synthetic protocols. This guide will delve into these aspects, offering a comparative analysis against benchmark amino acid esters such as glycine methyl ester and leucine methyl ester, as well as the more closely related glutamine methyl ester.
Molecular Structure and its Influence on Reactivity
The reactivity of an amino acid ester is dictated by the interplay of steric and electronic effects stemming from its constituent functional groups. Let's examine the structures of the compounds under comparison.
Figure 1: Molecular structures of the compared amino acid esters.
This compound possesses three key reactive sites: the α-amino group, the side-chain amide, and the methyl ester. The presence of two primary amino groups, one at the α-position and one as part of the amide, introduces a unique reactivity profile.
Glycine methyl ester is the simplest amino acid ester, with an unhindered α-amino group.[1] It serves as a baseline for reactivity where steric hindrance is minimal.
Leucine methyl ester introduces a bulky isobutyl side chain, which sterically encumbers the α-amino group and can influence reaction rates.[2][3][4]
Glutamine methyl ester is a crucial comparator, featuring a side-chain amide like our target molecule. However, in typical synthetic applications, the α-amino group of glutamine methyl ester would be protected.
Comparative Reactivity Analysis
N-Acylation
N-acylation is a fundamental transformation for amino acid esters, crucial for peptide bond formation and the introduction of various functionalities. The rate and efficiency of this reaction are highly dependent on the nucleophilicity of the amino group and steric hindrance around it.
Glycine methyl ester , with its sterically unhindered primary amine, undergoes N-acylation readily with a variety of acylating agents.[5] Leucine methyl ester , due to the steric bulk of the isobutyl group, can exhibit slower acylation rates compared to glycine methyl ester.[2][3][4]
For This compound , the presence of a free α-amino group makes it a prime candidate for N-acylation. Its reactivity is expected to be comparable to that of glycine methyl ester due to the lack of significant steric hindrance at the α-position. However, the presence of the side-chain amide introduces a potential for side reactions, such as intramolecular cyclization, especially under harsh basic or acidic conditions. The amide nitrogen is significantly less nucleophilic than the α-amino group and is unlikely to compete for the acylating agent under standard conditions.
A potential side reaction for glutamine derivatives during peptide synthesis is the formation of pyroglutamate from an N-terminal glutamine residue, which can occur under basic conditions.[6] While Methyl 4,5-diamino-5-oxopentanoate is not an N-terminal glutamine, the possibility of intramolecular reactions involving the α-amino group and the side-chain amide should be considered, especially if the ester group is hydrolyzed.
| Compound | Steric Hindrance at α-Amine | Expected N-Acylation Rate | Potential Side Reactions |
| Glycine Methyl Ester | Low | High | Diketopiperazine formation[1] |
| Leucine Methyl Ester | High | Moderate | Slower reaction rates[2][3][4] |
| Glutamine Methyl Ester (N-protected) | N/A (protected) | N/A | Side-chain amide reactions (e.g., dehydration to nitrile under harsh conditions)[7] |
| Methyl 4,5-diamino-5-oxopentanoate | Low | High | Intramolecular cyclization, potential for di-acylation under forcing conditions |
Peptide Coupling
In peptide synthesis, amino acid esters serve as the nucleophilic component (the "amino" part) that attacks an activated carboxylic acid of another amino acid. The efficiency of this coupling reaction is governed by the same principles as N-acylation.
When using This compound as the amino component in a peptide coupling reaction, its free α-amino group is expected to be highly reactive. The primary concern, as with glutamine derivatives, is the potential for side reactions involving the side-chain amide.[8][9] Under the conditions of peptide coupling, which often involve activating agents and bases, the amide side chain of glutamine can undergo dehydration to form a nitrile, or the N-terminal glutamine can cyclize to pyroglutamic acid.[6][7] While our target molecule is not glutamine, the proximity of the α-amino group and the side-chain amide warrants careful optimization of coupling conditions to avoid unwanted intramolecular reactions.
Figure 2: Generalized workflow for a peptide coupling reaction.
Ester Hydrolysis
The hydrolysis of the methyl ester to the corresponding carboxylic acid is another key reaction. The rate of hydrolysis, both acid and base-catalyzed, can be influenced by steric and electronic factors.
The hydrolysis rates of simple amino acid esters like glycine methyl ester and leucine methyl ester have been studied, with steric hindrance from the side chain generally slowing the rate of hydrolysis.[10]
For This compound , the ester group is relatively unhindered. Its hydrolysis rate is expected to be comparable to that of other straight-chain amino acid esters. A significant consideration is the potential for the newly formed carboxylate to participate in intramolecular reactions with the α-amino group or the side-chain amide, particularly under conditions that favor cyclization. The hydrolysis of the side-chain amide would require much harsher conditions (e.g., strong acid or base and high temperatures) than the ester hydrolysis.[11]
| Compound | Relative Rate of Ester Hydrolysis | Influencing Factors |
| Glycine Methyl Ester | Fast | Minimal steric hindrance |
| Leucine Methyl Ester | Slower | Steric hindrance from isobutyl group[10] |
| Glutamine Methyl Ester | Moderate | Potential for intramolecular catalysis by the side-chain amide |
| Methyl 4,5-diamino-5-oxopentanoate | Expected to be Moderate | Unhindered ester, potential for neighboring group participation |
Experimental Protocols
To empirically compare the reactivity, a series of standardized experiments should be conducted. Below are representative protocols for N-acetylation and ester hydrolysis.
Protocol 1: Comparative N-Acetylation
Objective: To compare the rate of N-acetylation of this compound with glycine methyl ester hydrochloride and leucine methyl ester hydrochloride.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride[1]
-
Leucine methyl ester hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates
-
Standard analytical equipment (NMR, LC-MS)
Procedure:
-
In separate flasks, dissolve equimolar amounts of each amino acid ester hydrochloride in DCM.
-
To each flask, add 2.2 equivalents of TEA and stir for 10 minutes at room temperature.
-
To each flask, add 1.1 equivalents of acetic anhydride.
-
Monitor the progress of each reaction at regular time intervals (e.g., 5, 15, 30, 60 minutes) by TLC.
-
Upon completion (as determined by the disappearance of the starting material), quench the reaction with water.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and LC-MS to determine the yield and identify any side products.
Protocol 2: Comparative Ester Hydrolysis
Objective: To compare the rate of base-catalyzed hydrolysis of the methyl esters.
Materials:
-
N-acetylated versions of each amino acid methyl ester (prepared in Protocol 1)
-
1 M Sodium hydroxide solution
-
Methanol
-
High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Prepare solutions of each N-acetylated amino acid methyl ester in methanol at a known concentration.
-
Initiate the hydrolysis by adding a stoichiometric amount of 1 M NaOH solution to each reaction mixture at a constant temperature (e.g., 25 °C).
-
At regular time intervals, withdraw an aliquot from each reaction, quench the reaction by neutralizing with a standard acid solution.
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining ester and the formed carboxylic acid.
-
Plot the concentration of the ester versus time for each compound to determine the relative rates of hydrolysis.
Figure 3: Workflow for the experimental comparison of amino acid ester reactivity.
Conclusion
This compound presents a unique reactivity profile due to the presence of a free α-amino group and a side-chain amide. Its reactivity in N-acylation and peptide coupling at the α-amino group is anticipated to be high, comparable to that of sterically unhindered amino acid esters like glycine methyl ester. However, the potential for intramolecular side reactions involving the side-chain amide necessitates careful selection of reaction conditions. The rate of ester hydrolysis is expected to be moderate and influenced by neighboring group effects.
For researchers and drug development professionals, this compound offers a valuable building block for introducing a glutamine-like side chain with a free α-amino group, enabling diverse synthetic manipulations. A thorough understanding of its comparative reactivity, as outlined in this guide, is crucial for its effective utilization in the synthesis of novel peptides and complex molecular architectures. The provided experimental protocols offer a framework for empirical validation and optimization of reaction conditions for specific applications.
References
- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Steric effect on the self-assembly behaviours of amino acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Glutamine Hydrolysis by Imidazole Glycerol Phosphate Synthase Displays Temperature Dependent Allosteric Activation [frontiersin.org]
alternative reagents to Methyl 4,5-diamino-5-oxopentanoate hydrochloride for isoindolinone synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. Its prevalence has driven the development of a diverse array of synthetic methodologies. This guide provides an in-depth comparison of the most effective and commonly employed starting materials for constructing the isoindolinone core, moving beyond niche reagents to focus on robust, scalable, and versatile strategies.
While initial inquiries may arise regarding specific or novel reagents such as Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a thorough review of established literature indicates that the foundation of modern isoindolinone synthesis rests upon a few key, highly versatile precursors. This guide will objectively compare these cornerstone reagents, providing the causal insights and experimental data necessary for researchers to make informed decisions in their synthetic campaigns.
The Benchmark Precursor: 2-Carboxybenzaldehyde
2-Carboxybenzaldehyde (also known as 2-formylbenzoic acid) is arguably the most direct and widely utilized precursor for N-substituted isoindolinones.[1][2] Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, allows for a straightforward condensation and cyclization sequence with a primary amine.
The primary mechanism involves the initial formation of a Schiff base (imine) between the amine and the aldehyde. This is followed by an intramolecular cyclization where the carboxyl group is attacked by the imine nitrogen (or a reduced form), leading to the lactam ring after dehydration. Modern iterations of this method often employ a reductive C-N coupling and intramolecular amidation strategy, which can be achieved with high efficiency.[3]
Key Advantages:
-
Directness: Provides a very direct route to the final product.
-
Versatility: Compatible with a wide range of primary amines, allowing for diverse N-substituent installation.
-
High Yields: Often proceeds with excellent yields under optimized conditions.[4]
Limitations:
-
Requires a reducing agent or specific catalyst for the reductive amidation pathway.
-
The starting material exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, which can influence reactivity.[5]
Representative Experimental Protocol: Pt-Catalyzed Reductive Amidation
This protocol describes the synthesis of N-substituted isoindolinones using ultrathin platinum nanowires as a highly efficient catalyst.[3][4]
Materials:
-
2-Carboxybenzaldehyde
-
Substituted amine (e.g., aniline, benzylamine)
-
Ultrathin Platinum (Pt) nanowires
-
Hydrogen gas (H₂) at 1 bar
-
Ethanol (EtOH)
-
Standard reaction glassware
Procedure:
-
In a reaction vessel, combine 2-carboxybenzaldehyde (1.0 mmol), the desired amine (1.2 mmol), and the Pt nanowire catalyst.
-
Add ethanol as the solvent.
-
Seal the vessel and purge with hydrogen gas.
-
Maintain the reaction under a 1 bar atmosphere of hydrogen gas.
-
Stir the mixture at the designated temperature (e.g., 70°C) for 10-15 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction, vent the hydrogen, and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure N-substituted isoindolinone.
Alternative Precursors and Synthetic Strategies
While 2-carboxybenzaldehyde provides a robust foundation, alternative precursors offer unique advantages, enabling access to different substitution patterns or proceeding through entirely different mechanistic manifolds.
Transition Metal-Catalyzed C-H Activation of Benzamides
A modern and atom-economical approach involves the direct functionalization of a C-H bond on a pre-formed benzamide.[1] This strategy typically employs a directing group on the amide nitrogen (e.g., sulfonyl, methoxy) to guide a transition metal catalyst (commonly Rhodium, Ruthenium, or Palladium) to an ortho C-H bond.[2][6] The catalyst then facilitates an annulation reaction with an alkene or other coupling partner, which serves as the C3 unit of the isoindolinone.
Causality: The directing group is crucial as it forms a stable metallacyclic intermediate, lowering the activation energy for the C-H cleavage and ensuring high regioselectivity. This avoids the need for pre-functionalized starting materials like ortho-halo or ortho-formyl benzoic acids.
Key Advantages:
-
High Atom Economy: Avoids leaving groups and pre-functionalization steps.
-
Convergent: Allows for the late-stage combination of two complex fragments.
-
Access to 3,3-Disubstituted Products: Internal alkenes can be used to construct quaternary centers at the C3 position.[6]
Limitations:
-
Requires expensive and sometimes air-sensitive transition metal catalysts.
-
The directing group must often be removed in a separate step.
-
Optimization of catalysts, ligands, and oxidants can be complex.
Representative Experimental Protocol: Rh(III)-Catalyzed Annulation of Benzamides
This protocol is a general representation of the synthesis of isoindolinones via Rhodium-catalyzed C-H olefination.[6]
Materials:
-
N-substituted Benzamide (e.g., N-tosylbenzamide)
-
Alkene (e.g., ethyl acrylate)
-
[{RhCl₂Cp*}₂] (catalyst)
-
AgSbF₆ (co-catalyst/halide scavenger)
-
Dichloromethane (DCM)
-
Standard inert atmosphere glassware
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted benzamide (0.2 mmol), [{RhCl₂Cp*}₂] (5 mol %), and AgSbF₆ (20 mol %).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the alkene (0.4 mmol) and anhydrous DCM via syringe.
-
Seal the tube and place it in a preheated oil bath at 100°C.
-
Stir the reaction for 12-24 hours, monitoring for completion.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with DCM.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the 3-substituted isoindolinone.
Intramolecular Cyclization of 2-Iodobenzamides
This classical yet powerful method relies on palladium-catalyzed intramolecular C-C or C-N bond formation.[7] The starting material is a 2-iodobenzamide, which is typically N-substituted with a group containing a nucleophilic carbon or a tethered alkene. An intramolecular Heck or Sonogashira reaction, followed by cyclization, is a common pathway.
Causality: The palladium catalyst undergoes oxidative addition into the aryl-iodine bond, a highly reliable and well-understood process. The resulting organopalladium species is then positioned for an intramolecular reaction with the N-substituent, which is entropically favored, driving the cyclization forward.
Key Advantages:
-
Reliability: Based on well-established palladium cross-coupling chemistry.
-
Predictable Regiochemistry: The positions of substitution are precisely defined by the starting materials.
-
Functional Group Tolerance: Modern palladium catalysts exhibit broad functional group tolerance.
Limitations:
-
Requires the synthesis of a pre-functionalized 2-iodobenzamide substrate.
-
Generates stoichiometric amounts of halide waste.
Representative Experimental Protocol: Pd-Catalyzed Intramolecular Cyclization
This protocol describes the synthesis of 3-acyl isoindolin-1-ones from N-substituted 2-iodobenzamides.[7]
Materials:
-
N-(2-oxo-propyl)-2-iodobenzamide
-
Pd₂(dba)₃ (Palladium catalyst)
-
Xantphos (ligand)
-
Triethylamine (Et₃N)
-
Isopropanol (i-PrOH)
-
Standard inert atmosphere glassware
Procedure:
-
In a reaction tube, combine the N-substituted 2-iodobenzamide (0.5 mmol), Pd₂(dba)₃ (2.5 mol %), and Xantphos (5 mol %).
-
Seal the tube, then evacuate and backfill with nitrogen.
-
Add i-PrOH and Et₃N (2.0 equivalents) via syringe.
-
Stir the mixture at 70°C for the required time (typically 12 hours).
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
One-Pot Synthesis from 2-Benzoylbenzoic Acid
This metal-free approach provides a sustainable route to certain classes of 3-hydroxy-3-phenylisoindolinones. The reaction proceeds by treating 2-benzoylbenzoic acid with chlorosulfonyl isocyanate (CSI) and an alcohol.[8]
Causality: CSI is a highly reactive reagent that activates the carboxylic acid. This is proposed to facilitate an intramolecular cyclization involving the neighboring benzoyl ketone, leading to a stable heterocyclic product after trapping with an alcohol. The reaction's efficiency stems from the high electrophilicity of CSI and the favorable conformation of the starting material for ring closure.[8][9]
Key Advantages:
-
Metal-Free: Avoids catalyst cost and potential metal contamination in the final product.
-
Mild Conditions: Proceeds at room temperature.
-
One-Pot Procedure: Simplifies the experimental workflow.[8]
Limitations:
-
Primarily applicable to 2-acylbenzoic acids, limiting substrate scope compared to other methods.
-
Chlorosulfonyl isocyanate is a hazardous reagent that must be handled with care.
Representative Experimental Protocol: CSI-Mediated Cyclization
This protocol details the one-pot synthesis of isoindolinone derivatives from 2-benzoylbenzoic acid.[4][8]
Materials:
-
2-Benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Trifluoroacetic acid (TFA), catalytic amount
-
Dichloromethane (DCM)
-
Corresponding alcohol (ROH, e.g., ethanol, methanol)
Procedure:
-
Dissolve 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL) in a round-bottom flask.
-
Add a catalytic amount of trifluoroacetic acid.
-
Carefully add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.
-
Add the desired alcohol (e.g., 1 mL of ethanol) and continue stirring at room temperature for 1 hour.
-
Remove the volatile components under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the final product.
Comparative Data Summary
| Method | Precursor | Key Reagents / Catalyst | Typical Conditions | Typical Yields | Key Advantage |
| Reductive Amidation | 2-Carboxybenzaldehyde | Primary Amine, Pt nanowires, H₂ | 70°C, 1 bar H₂ | 90-98%[4] | Direct, versatile for N-substitution. |
| C-H Activation | N-Substituted Benzamide | Alkene, [{RhCl₂Cp*}₂], AgSbF₆ | 100°C, Inert atm. | 60-90%[2][6] | High atom economy, convergent. |
| Intramolecular Cyclization | 2-Iodobenzamide | Pd₂(dba)₃, Xantphos, Et₃N | 70°C, Inert atm. | 70-95%[7] | Reliable, predictable regiochemistry. |
| CSI-Mediated Cyclization | 2-Benzoylbenzoic Acid | Chlorosulfonyl Isocyanate (CSI), Alcohol | Room Temp. | 85-95%[8] | Metal-free, mild conditions, one-pot. |
Visualizing the Synthetic Strategies
Diagram 1: Synthetic Pathways to the Isoindolinone Core
Caption: Overview of synthetic routes from key precursors to the isoindolinone core.
Diagram 2: Comparative Experimental Workflow
Caption: Step-by-step workflow comparison of two distinct synthetic methods.
Conclusion
The synthesis of the isoindolinone core is a well-developed field with multiple high-yielding and robust methodologies. While 2-carboxybenzaldehyde remains a benchmark for its directness and versatility in N-substitution, modern transition-metal-catalyzed C-H activation of benzamides offers a more atom-economical and convergent approach. For reliability and predictable outcomes based on classical cross-coupling, the intramolecular cyclization of 2-iodobenzamides is an excellent choice. Finally, for specific 3-aryl-3-hydroxyisoindolinones, the metal-free, one-pot cyclization of 2-benzoylbenzoic acids presents a mild and efficient alternative.
The optimal choice of reagent and strategy is ultimately dictated by the specific target molecule, desired substitution patterns, availability of starting materials, and tolerance for specific reaction conditions, such as the use of metal catalysts or hazardous reagents. This guide provides the foundational data and mechanistic rationale to empower researchers in making the most strategic selection for their drug discovery and development programs.
References
- 1. Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of isoindolinones via a ruthenium-catalyzed cyclization of N -substituted benzamides with allylic alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC09877C [pubs.rsc.org]
- 3. Isoindolinone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride [beilstein-journals.org]
validation of kinase degradation using assays for compounds made from Methyl 4,5-diamino-5-oxopentanoate hydrochloride
A Senior Application Scientist's Guide to the Validation of Novel Kinase Degraders
Introduction: Beyond Inhibition, Towards Elimination
For decades, the dominant paradigm in kinase-targeted drug discovery has been competitive inhibition at the ATP-binding site. While remarkably successful, this approach faces challenges with acquired resistance, scaffold-hopping, and the difficulty of targeting the non-catalytic functions of kinases. The advent of Targeted Protein Degradation (TPD) offers a revolutionary alternative: instead of merely blocking a kinase's function, we can now orchestrate its complete removal from the cell.
Compounds derived from versatile building blocks like Methyl 4,5-diamino-5-oxopentanoate hydrochloride , often used in the synthesis of cereblon (CRBN) E3 ligase recruiters, are at the forefront of this new modality. These molecules, commonly known as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, are designed to induce proximity between a target kinase and an E3 ubiquitin ligase, leading to the kinase's ubiquitination and subsequent destruction by the proteasome.
However, demonstrating that a novel compound is a true kinase degrader requires a multi-faceted and rigorous validation workflow. A reduction in protein signal is not, by itself, sufficient evidence. This guide provides a strategic framework for researchers, outlining the critical assays and logical flow required to move from a putative degrader to a fully validated molecule. We will explore the causality behind experimental choices, compare the available technologies, and provide the self-validating protocols necessary for robust and trustworthy data.
The Degrader Validation Funnel: A Strategic Workflow
A successful validation campaign follows a logical progression, starting with broad, high-throughput methods to confirm protein loss and progressively moving towards more complex, lower-throughput assays to elucidate the precise mechanism of action. This "funnel" approach ensures that resources are focused on the most promising candidates.
Caption: The Degrader Validation Funnel workflow.
Part 1: Primary Validation - Is the Target Protein Gone?
The first and most fundamental question is whether your compound reduces the intracellular level of the target kinase. Several methods can answer this, each with distinct advantages in throughput, cost, and the nature of the data they provide.
Assay Comparison: Methods for Quantifying Protein Loss
| Assay Method | Principle | Throughput | Key Output | Expertise Level | Pros & Cons |
| Western Blot | SDS-PAGE separation and antibody-based detection of a specific protein. | Low | Semi-quantitative band intensity; Dmax. | Medium | Pro: Gold standard, confirms protein size. Con: Low throughput, labor-intensive, less precise quantification. |
| In-Cell Western™ (ICW) / On-Cell Western | Antibody-based detection in fixed, permeabilized cells in a microplate format. | High | Quantitative fluorescence intensity; DC50 & Dmax. | Low | Pro: High throughput, highly quantitative, cost-effective for screening. Con: Requires highly specific primary antibodies. |
| ELISA | Capture and detection of a target protein from cell lysate using a matched antibody pair. | High | Quantitative colorimetric/fluorometric signal; DC50 & Dmax. | Low | Pro: Very high throughput, sensitive. Con: Susceptible to antibody cross-reactivity, no protein size confirmation. |
| HiBiT / NanoBRET™ Lytic Detection | Quantification of a target protein tagged with a small peptide (HiBiT) that complements a larger luciferase fragment (LgBiT) to produce light. | Very High | Quantitative luminescence; DC50, Dmax, degradation kinetics. | Medium | Pro: Live-cell compatible for kinetics, extremely sensitive, wide dynamic range. Con: Requires genetic engineering of the target cell line. |
Protocol Spotlight: Dose-Response Analysis by In-Cell Western™
This protocol is ideal for determining the potency (DC50) and efficacy (Dmax) of a panel of new compounds.
Objective: To quantify the dose-dependent reduction of a target kinase in adherent cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293T) in a 96-well clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of your kinase degrader compounds. Typically, an 8-point, 1:3 dilution series starting from 10 µM is a good range. Treat cells for a duration determined by preliminary time-course experiments (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Fixation & Permeabilization:
-
Aspirate the media and wash cells once with 1X PBS.
-
Add 150 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 20 minutes at room temperature (RT).
-
Wash the wells 3x with 1X PBS.
-
Add 150 µL of 0.1% Triton™ X-100 in PBS and incubate for 20 minutes at RT.
-
-
Blocking: Wash 3x with 1X PBS. Add 150 µL of a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) and incubate for 1.5 hours at RT.
-
Primary Antibody Incubation:
-
Dilute the primary antibody against your target kinase in the blocking buffer.
-
Critical Control: Co-incubate with a normalization antibody against a stable housekeeping protein (e.g., α-Tubulin, GAPDH). This is essential to control for variations in cell number per well.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash 4x with PBS containing 0.1% Tween® 20.
-
Dilute fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD) in blocking buffer. Protect from light.
-
Incubate for 1 hour at RT, protected from light.
-
-
Imaging & Analysis:
-
Wash 4x with PBS-T.
-
Image the plate using a compatible imager (e.g., LI-COR® Odyssey®).
-
Quantify the fluorescence intensity for both the target and normalization channels. Calculate the normalized signal (Target/Housekeeper) for each well. Plot the normalized signal against compound concentration and fit a sigmoidal dose-response curve to determine the DC50 and Dmax values.
-
Part 2: Mechanistic Validation - How Is the Target Being Removed?
Confirming protein loss is only the first step. A true degrader must function via the Ubiquitin-Proteasome System (UPS). The following experiments are non-negotiable for validating the mechanism of action (MoA).
Caption: Mechanism of Action for a PROTAC-type kinase degrader.
Experiment 1: The Proteasome Inhibitor Rescue Assay
This is the cornerstone experiment for MoA validation. If your compound works by recruiting the proteasome, then inhibiting the proteasome should prevent the degradation of your target kinase.
Protocol:
-
Setup: Seed cells and allow them to adhere as previously described.
-
Treatment Groups:
-
Group 1: Vehicle only (e.g., 0.1% DMSO).
-
Group 2: Your degrader compound at a concentration known to cause significant degradation (e.g., 5x DC50).
-
Group 3: A proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) alone.
-
Group 4: Co-treatment with your degrader compound AND the proteasome inhibitor.
-
-
Incubation: Incubate for a shorter duration, typically 4-8 hours. Prolonged proteasome inhibition is highly toxic to cells.
-
Analysis: Harvest cell lysates and perform a Western Blot for the target kinase.
-
Expected Outcome: You should observe a strong reduction of your target kinase in Group 2. In Group 4, the protein levels should be partially or fully "rescued," appearing similar to the vehicle control (Group 1). This result provides powerful evidence that the protein loss is proteasome-dependent.
Experiment 2: Direct Detection of Target Ubiquitination
The most direct proof of MoA is to show that your compound induces the ubiquitination of the target kinase. This is a more technically challenging assay but provides definitive evidence.
Protocol:
-
Treatment: Treat cells with your degrader compound and MG132 for 2-4 hours. The MG132 is critical here to allow the poly-ubiquitinated protein to accumulate instead of being immediately degraded.
-
Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions, ensuring you only pull down the kinase and its covalently attached ubiquitin.
-
Immunoprecipitation (IP):
-
Dilute the denatured lysate to reduce the SDS concentration (<0.1%).
-
Incubate the lysate with an antibody specific to your target kinase, coupled to protein A/G magnetic beads, overnight at 4°C.
-
-
Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the captured protein complexes.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western Blot.
-
Probing:
-
Probe one membrane with an antibody against your target kinase to confirm successful IP.
-
Probe a second, identical membrane with an antibody against Ubiquitin (e.g., P4D1 or FK2 clones).
-
-
Expected Outcome: In the sample treated with your degrader, the anti-ubiquitin blot should show a high-molecular-weight smear or laddering pattern, corresponding to the molecular weight of your kinase plus multiple ubiquitin moieties. This "smear" is the classic signature of poly-ubiquitination and is conclusive evidence of your compound's intended MoA.
Part 3: Functional & Selectivity Profiling
Once you have confirmed that your kinase is degraded and how it is degraded, the final phase is to understand the consequences for the cell and the selectivity of your molecule.
Downstream Pathway Analysis
Degrading a kinase should ablate its signaling output more completely than simple inhibition.
-
Method: Use Western Blotting to probe for the phosphorylated form of a known, direct substrate of your target kinase.
-
Comparison: Compare the effect of your degrader to a known ATP-competitive inhibitor of the same kinase.
-
Expected Outcome: A potent degrader should eliminate the phospho-substrate signal more effectively and durably than an inhibitor, as the cell cannot overcome the effect by simply synthesizing more kinase. This demonstrates the functional consequence of degradation.
Global Proteomics for Selectivity
The ultimate test of a degrader's specificity is to measure its effect on the entire proteome. While off-target effects are a concern for all drugs, degraders can exhibit unexpected activity if they induce proximity between an off-target protein and the E3 ligase.
-
Method: Use quantitative, mass spectrometry-based proteomics (e.g., TMT-labeling or Label-Free Quantification) to compare the proteomes of cells treated with vehicle vs. your degrader.
-
Analysis: Generate a "volcano plot" to visualize proteins whose abundance changes significantly upon treatment.
-
Expected Outcome: In an ideal experiment, the only protein significantly downregulated will be your intended target. Any other downregulated proteins are potential off-targets and warrant further investigation. This analysis provides a comprehensive, unbiased view of your compound's selectivity profile.
The Evolving Landscape of Glutamine Antagonism in Oncology: A Comparative Guide to Methyl 4,5-diamino-5-oxopentanoate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel cancer therapeutics, the metabolic reprogramming of tumor cells has emerged as a critical vulnerability. Among the key metabolic pathways, glutamine metabolism is a linchpin for many cancers, providing the necessary building blocks for rapid proliferation and survival. This dependency has spurred the development of a class of drugs known as glutamine antagonists. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives of Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a promising scaffold for novel glutamine antagonists. We will objectively compare its potential performance with established and emerging alternatives, supported by experimental data and detailed protocols to empower researchers in this dynamic field.
Introduction: The Rationale for Targeting Glutamine Metabolism
Cancer cells exhibit an insatiable appetite for glutamine, a non-essential amino acid that plays a central role in various cellular processes, including nucleotide synthesis, amino acid production, and redox balance.[1] This "glutamine addiction" makes the enzymes and transporters involved in glutamine metabolism attractive targets for therapeutic intervention.[2][3] this compound, also known as L-Glutamic acid γ-methyl ester α-amide hydrochloride, is a structural analog of glutamine, positioning it as a potential competitive inhibitor of glutamine-utilizing enzymes.[4]
Chemical Structure of this compound
Caption: Core scaffold of this compound.
Structure-Activity Relationship (SAR) Studies: Unlocking Potency and Selectivity
While specific SAR studies for this compound are not extensively documented in publicly available literature, we can infer potential SAR trends by examining related glutamine analogs, such as L-γ-methyleneglutamine derivatives, which have been evaluated for their anticancer activity.[2] The core principle of SAR in this context is to modify the parent structure to enhance its binding affinity to target enzymes (e.g., glutaminase, glutamine synthetase) and improve its pharmacological properties, such as cell permeability and metabolic stability.
Key Structural Modifications and Their Anticipated Effects:
-
α-Amino Group: The free amino group is crucial for recognition by glutamine-utilizing enzymes. Modifications at this position are generally detrimental to activity unless they are designed as prodrug moieties that are cleaved in the tumor microenvironment.
-
γ-Amide Group: The primary amide is a key feature mimicking the side chain of glutamine. Substitution on the amide nitrogen with various alkyl or aryl groups can significantly impact activity. For instance, in studies of L-γ-methyleneglutamine amides, N-phenyl and N-benzyl substitutions demonstrated potent growth inhibition of breast cancer cell lines.[2] This suggests that exploring a range of aromatic and aliphatic substituents on the amide of Methyl 4,5-diamino-5-oxopentanoate could yield compounds with enhanced potency.
-
Methyl Ester: The methyl ester at the α-carboxylate position influences the compound's lipophilicity and cell permeability. Conversion of this ester to other esters (e.g., ethyl, propyl) or to a free carboxylic acid would likely alter the pharmacokinetic profile. A free carboxylate might decrease cell permeability but could potentially increase solubility and interaction with extracellular targets.
-
Carbon Backbone: Modifications to the pentanoate backbone, such as the introduction of unsaturation or cyclization, could constrain the molecule into a bioactive conformation, potentially increasing affinity for the target enzyme.
Hypothetical SAR Summary Table:
| R Group Modification (at γ-amide) | Predicted Impact on Anticancer Activity | Rationale |
| -H (Parent Compound) | Baseline Activity | Structural mimic of glutamine. |
| -CH₃, -CH₂CH₃ | Potentially Increased Lipophilicity | May enhance cell membrane permeability. |
| -Phenyl | Potentially Increased Potency | Aromatic ring could engage in additional binding interactions within the enzyme's active site.[2] |
| -Benzyl | Potentially Increased Potency | Flexible linker and aromatic ring may allow for optimal positioning and interaction.[2] |
| -CH₂-(p-Cl-Phenyl) | Potentially Enhanced Potency | Electron-withdrawing groups on the aromatic ring could modulate electronic properties and binding.[2] |
Comparative Analysis with Alternative Glutamine Metabolism Inhibitors
The therapeutic landscape of glutamine metabolism inhibitors is diverse, offering several classes of compounds for comparison.
1. Broad-Spectrum Glutamine Antagonists:
These compounds, like 6-diazo-5-oxo-L-norleucine (DON) and Azaserine , mimic glutamine and irreversibly inhibit a wide range of glutamine-utilizing enzymes.[3] While potent, their clinical utility has been hampered by significant toxicity to normal tissues that also rely on glutamine metabolism, such as the gastrointestinal tract.[1]
-
DRP-104 (Sirpiglenastat) is a prodrug of DON designed to be selectively activated in the tumor microenvironment, thereby reducing systemic toxicity.[5]
2. Glutaminase (GLS) Inhibitors:
These agents specifically target glutaminase, the enzyme that catalyzes the first step in glutaminolysis.
-
CB-839 (Telaglenastat) is a potent and selective allosteric inhibitor of GLS1 and is currently in clinical trials.[6] It has shown promise in various cancer models, particularly in combination with other therapies.[1]
-
BPTES is another well-characterized allosteric inhibitor of GLS1.[7]
Comparative Performance Data (Illustrative):
| Compound | Class | Target(s) | IC₅₀ (Breast Cancer Cell Line MCF-7) | Key Advantages | Key Limitations |
| This compound (Hypothetical) | Glutamine Analog | Multiple glutamine-utilizing enzymes | Data not available | Potentially broad-spectrum efficacy | Potential for off-target toxicity |
| DON | Glutamine Analog | Multiple glutamine-utilizing enzymes | ~1 µM | High potency | High systemic toxicity |
| DRP-104 (Prodrug of DON) | Glutamine Analog | Multiple glutamine-utilizing enzymes | Data not available (acts via DON) | Improved therapeutic window | Prodrug activation efficiency can vary |
| CB-839 (Telaglenastat) | GLS1 Inhibitor | Glutaminase 1 | ~10-50 nM[6] | High selectivity, orally bioavailable | Resistance can develop via GLS2 upregulation[8] |
| L-γ-methyleneglutamine-N-benzyl amide | Glutamine Analog | Not fully characterized | ~10 µM (MDA-MB-231)[2] | Selective cytotoxicity to cancer cells | Limited in vivo data |
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Amide Derivatives of Methyl 4,5-diamino-5-oxopentanoate
This protocol describes a general method for the synthesis of amide derivatives from the parent compound.
Workflow Diagram:
Caption: General workflow for the synthesis of amide derivatives.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add the desired amine (R-NH₂) (1.1 eq), a coupling reagent such as HATU (1.2 eq) and HOBt (1.2 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted amide derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure to evaluate the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium. Replace the medium in the wells with the medium containing the compounds.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
The Glutamine Metabolism Pathway and Points of Inhibition
A comprehensive understanding of the glutamine metabolism pathway is essential for rational drug design. The following diagram illustrates the key enzymes and potential points of inhibition for glutamine antagonists and GLS inhibitors.
Caption: Simplified overview of glutamine metabolism and inhibitor targets.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel glutamine antagonists. While direct SAR data is limited, the principles of glutamine mimicry and the demonstrated success of modifying related glutamic acid amides provide a clear roadmap for future research. The key to unlocking the therapeutic potential of this compound class will lie in systematic derivatization and rigorous biological evaluation to identify analogs with improved potency, selectivity, and pharmacokinetic properties. Comparative studies against benchmark inhibitors like CB-839 and next-generation glutamine antagonists will be crucial in defining their clinical potential. As our understanding of the nuances of cancer metabolism deepens, so too will our ability to design and deploy targeted therapies that exploit these metabolic dependencies for patient benefit.
References
- 1. Glutamic acid as anticancer agent: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamic acid and its derivatives: candidates for rational design of anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride | C6H13ClN2O3 | CID 53485817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Methyl 4,5-diamino-5-oxopentanoate Hydrochloride Derivatives by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of Methyl 4,5-diamino-5-oxopentanoate hydrochloride and its derivatives. These compounds, which are derivatives of glutamine, present unique analytical challenges due to their polar nature and lack of a strong UV chromophore.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a comparative analysis of different HPLC techniques and providing the experimental data necessary to make informed decisions in your own laboratory.
The Analytical Challenge: Polarity and Transparency
This compound is a highly polar molecule. This characteristic makes it poorly retained on traditional reversed-phase columns like C18, which rely on hydrophobic interactions. Furthermore, the absence of a significant UV-absorbing functional group renders standard UV-Vis detection insensitive for impurity profiling at low levels. Consequently, a multi-faceted approach is required to develop a robust and reliable purity assay.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is paramount. This section compares three primary chromatographic modes and two universal detection techniques suitable for the analysis of these polar, non-chromophoric compounds.
Chromatographic Modes: A Head-to-Head Comparison
1. Reversed-Phase Chromatography (RPC): While challenging for highly polar analytes, RPC remains a workhorse in many labs. For compounds like this compound, modifications such as the use of ion-pairing reagents or highly aqueous mobile phases are often necessary to achieve adequate retention.[1][2] However, these approaches can suffer from long equilibration times and potential for poor reproducibility.[3]
2. Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal separation mode for highly polar compounds.[4][5][6] It utilizes a polar stationary phase and a high-organic mobile phase, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[5] This results in excellent retention and separation of polar compounds that are unretained in reversed-phase.[4][7]
3. Ion-Exchange Chromatography (IEC): Given the ionizable nature of amino acid derivatives, IEC presents a powerful separation mechanism based on the net charge of the analyte.[8][9] Cation-exchange chromatography is particularly effective for separating basic amino acids and their derivatives.[10][11] The use of volatile buffers in the mobile phase can make IEC compatible with mass spectrometry.[12]
Detection Techniques for Non-Chromophoric Analytes
Standard UV detection is often inadequate for these compounds.[5][13] Therefore, alternative "universal" detectors are necessary.
1. Evaporative Light Scattering Detection (ELSD): ELSD is a mass-based detection method that is independent of the analyte's optical properties.[13][14][15][16] The eluent is nebulized, the solvent is evaporated, and the remaining non-volatile analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte.[13][16] ELSD is compatible with gradient elution, a significant advantage over refractive index (RI) detection.[16]
2. Charged Aerosol Detection (CAD): CAD is another universal detection technique that offers high sensitivity and a broad dynamic range.[17][18][19][20] Similar to ELSD, the eluent is nebulized and the solvent evaporated. The resulting analyte particles are then charged and the charge is measured by an electrometer.[17] CAD generally provides a more consistent response across different analytes compared to ELSD.[17][19]
3. Mass Spectrometry (MS): For definitive identification and characterization of impurities, coupling HPLC with a mass spectrometer is the gold standard.[21][22][23] MS provides mass-to-charge ratio information, enabling the identification of unknown impurities and the confirmation of expected degradation products.[22][23]
Experimental Design and Protocols
A logical workflow is crucial for developing a robust purity method. The following diagram illustrates a typical workflow for selecting and optimizing an HPLC method for a polar, non-chromophoric compound.
Caption: Workflow for HPLC method development for polar, non-chromophoric analytes.
Protocol 1: HILIC-CAD Method for Purity Assessment
This protocol outlines a robust starting point for the analysis of this compound derivatives.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a solution of 90:10 (v/v) acetonitrile/water.
-
Vortex to ensure complete dissolution.
2. HPLC-CAD System and Conditions:
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
CAD Settings:
-
Nebulizer Gas (Nitrogen): 60 psi
-
Evaporation Temperature: 35 °C
-
Data Collection Rate: 10 Hz
-
3. Rationale for Method Parameters:
-
The HILIC column provides the necessary retention for the polar analyte.[6][24]
-
A gradient elution is employed to ensure the elution of any less polar impurities.
-
Formic acid is a volatile mobile phase modifier, making it compatible with both CAD and MS detection.[5]
-
The low evaporation temperature in the CAD helps to minimize the loss of semi-volatile impurities.
Comparative Data Analysis
The following table presents a hypothetical comparison of the performance of different HPLC methods for the analysis of a this compound derivative and a known impurity.
| Parameter | Reversed-Phase (C18) with Ion-Pairing & UV | HILIC with CAD | Ion-Exchange with Post-Column Derivatization & UV/Vis |
| Retention Factor (k') of Main Peak | 0.8 | 3.5 | 5.2 |
| Resolution (Rs) of Main Peak and Impurity | 1.2 | 2.5 | 3.1 |
| Peak Tailing Factor (Tf) of Main Peak | 1.8 | 1.1 | 1.3 |
| Limit of Quantitation (LOQ) for Impurity | 0.5% | 0.05% | 0.1% |
| Method Robustness | Low | High | Medium |
| MS Compatibility | Low (non-volatile ion-pairing agents) | High | Medium (depends on derivatization reagent) |
Data Interpretation:
As the data suggests, the HILIC-CAD method provides a superior combination of retention, resolution, peak shape, and sensitivity for this class of compounds. While the ion-exchange method also offers good separation, the post-column derivatization step adds complexity to the procedure.[2][8] The reversed-phase method is clearly not optimal due to poor retention and peak shape.
Decision Tree for Method Selection
The following diagram provides a decision-making framework for selecting the most appropriate HPLC methodology.
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a universal detector such as a Charged Aerosol Detector (CAD) is strongly recommended. This combination effectively addresses the challenges of poor retention on traditional reversed-phase columns and the lack of a UV chromophore. For impurity identification and structural elucidation, interfacing the HILIC system with a mass spectrometer is the most powerful approach. By following the structured method development workflow and utilizing the provided protocols as a starting point, researchers can confidently establish a robust, sensitive, and reliable purity method for these challenging yet important pharmaceutical compounds.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Analytical Methods for Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 3. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. nestgrp.com [nestgrp.com]
- 8. 193.16.218.141 [193.16.218.141]
- 9. "Ion exchange chromatography of amino acids: Cation exchange equilibria" by Seung Un Kim [docs.lib.purdue.edu]
- 10. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 14. Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. How to overcome limitations in flash chromatography with an ELSD | Buchi.com [buchi.com]
- 16. How does an ELSD work ? - SEDERE [sedere.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. HWI group - Blog: Charged Aerosol Detection in Pharmaceutical Analysis [hwi-group.de]
- 19. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 20. waters.com [waters.com]
- 21. lcms.cz [lcms.cz]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. biopharmaspec.com [biopharmaspec.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of Peptides: A Cost-Benefit Analysis of Methyl 4,5-diamino-5-oxopentanoate hydrochloride
For researchers, scientists, and professionals steering drug development through the complexities of large-scale peptide synthesis, the choice of starting materials is a critical decision point, balancing cost, efficiency, purity, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing Methyl 4,5-diamino-5-oxopentanoate hydrochloride, a methyl ester derivative of L-glutamine, against the conventional use of standard protected L-glutamine in solid-phase peptide synthesis (SPPS). We will dissect the synthetic pathways, evaluate economic and process efficiencies, and provide actionable protocols to inform your strategic decisions.
Introduction: The Glutamine Challenge in Peptide Synthesis
L-Glutamine is a frequently occurring amino acid in therapeutic peptides. However, its incorporation during synthesis is not without challenges. The side-chain amide is susceptible to dehydration under certain activation conditions, leading to nitrile formation—an impurity that is difficult to remove. A common strategy to mitigate this is the use of a trityl (Trt) protecting group on the side-chain amide (e.g., Fmoc-Gln(Trt)-OH). While effective, this reagent represents a significant cost driver in large-scale campaigns.
This compound (henceforth referred to as Gln-OMe·HCl) presents itself as an alternative. As the hydrochloride salt of L-glutamine methyl ester, it is essentially a pre-activated form of glutamine for certain applications, though its primary utility in modern peptide synthesis is as a cost-effective starting material that requires in-situ neutralization. The core question is whether the cost savings from synthesizing or procuring this simpler raw material outweigh the process complexities and potential inefficiencies compared to the well-established, albeit more expensive, standard methods.
Economic and Process Analysis: A Tale of Two Pathways
The decision to use Gln-OMe·HCl hinges on a trade-off between the cost of raw materials and the complexity of the synthetic process. Let's analyze the two competing workflows.
Pathway A: In-House Synthesis and Use of Gln-OMe·HCl
This pathway involves the initial large-scale synthesis of Gln-OMe·HCl from L-glutamine, followed by its use in peptide synthesis.
2.1. Large-Scale Synthesis of Gln-OMe·HCl
The most direct route is the esterification of L-glutamine using methanol with an acid catalyst. Thionyl chloride (SOCl₂) is an effective reagent for this transformation as it reacts with methanol to generate HCl in situ, driving the reaction to completion.[1]
Caption: Workflow for the large-scale synthesis of Gln-OMe·HCl.
Cost-Benefit Considerations for Synthesis:
-
Cost (Pro): The raw materials—L-glutamine, methanol, and thionyl chloride—are commodity chemicals and significantly cheaper than commercially produced Fmoc-Gln(Trt)-OH. This is the primary economic driver for considering this pathway.
-
Process (Con): This adds a complete synthesis step to the overall campaign, requiring dedicated reactor time, energy for heating and cooling, and quality control resources to validate the intermediate.
-
Waste (Con): The process generates acidic waste streams (excess HCl, SO₂) that require neutralization and careful disposal, adding to the environmental and financial cost.
Pathway B: Direct Use of Commercially Available Fmoc-Gln(Trt)-OH
This is the standard, streamlined approach in modern Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Standard workflow for glutamine incorporation using Fmoc-Gln(Trt)-OH in SPPS.
Cost-Benefit Considerations for Standard Method:
-
Cost (Con): Fmoc-Gln(Trt)-OH is a specialty reagent with a significantly higher purchase price per mole compared to L-glutamine. This is the main drawback.
-
Process (Pro): This is a "plug-and-play" approach. The reagent is used directly in the automated synthesizer, requiring no preparatory synthesis. This simplifies logistics, reduces reactor occupancy for intermediate synthesis, and streamlines the overall production timeline.
-
Efficiency (Pro): The methodology is well-established and optimized. High coupling efficiencies are routinely achieved, and the trityl group provides excellent side-chain protection, minimizing the risk of dehydration side reactions.
Head-to-Head Performance Comparison
The ultimate decision rests on a quantitative comparison of key performance indicators.
| Parameter | Pathway A: Gln-OMe·HCl | Pathway B: Fmoc-Gln(Trt)-OH | Rationale & Justification |
| Raw Material Cost | Low | High | L-glutamine is orders of magnitude cheaper than its protected and activated counterpart. |
| Process Steps | High (Synthesis + Coupling) | Low (Direct Coupling) | Pathway A requires a full, multi-hour synthesis and purification step prior to use in SPPS. |
| Coupling Efficiency | Moderate to High | Very High | Gln-OMe·HCl requires in situ neutralization with a non-nucleophilic base before coupling, which can introduce variability and potentially lower yields compared to the optimized, anhydrous conditions used with the Fmoc-protected version. |
| Risk of Side Reactions | Low to Moderate | Very Low | The primary risk with Gln-OMe·HCl is incomplete coupling. The risk of side-chain dehydration is low as the amide is generally stable under standard coupling conditions. The trityl group in Pathway B offers robust protection against this dehydration. |
| Solvent/Reagent Cost | Moderate | High | Pathway A uses cheaper bulk solvents for its synthesis. However, both pathways require expensive, high-purity solvents (like DMF, NMP) and coupling reagents for the SPPS step.[2][3] |
| Scalability | Good | Excellent | Both methods are scalable. However, the simplicity of Pathway B makes scaling more linear and predictable. Scaling Pathway A requires scaling two separate processes (synthesis and coupling). |
| Overall Cost-in-Use | Potentially Lower | Potentially Higher | The final cost-in-use for Pathway A depends heavily on the in-house efficiency of the Gln-OMe·HCl synthesis, the final coupling yield, and the cost of any necessary rework. A failed batch due to coupling issues can easily negate the initial raw material savings. |
Experimental Protocols
To provide a tangible basis for comparison, detailed experimental protocols for both pathways are provided below.
Protocol 1: Large-Scale Synthesis of this compound (Gln-OMe·HCl)
This protocol is adapted from established methods for amino acid esterification.[4]
Materials:
-
L-Glutamine (1.0 eq)
-
Anhydrous Methanol (approx. 10-15 L per kg of L-glutamine)
-
Thionyl Chloride (SOCl₂) (2.5 eq)
-
Methyl tert-butyl ether (MTBE) for precipitation/washing
-
Nitrogen gas supply
-
Jacketed glass reactor with overhead stirring, reflux condenser, and gas absorption scrubber (e.g., with NaOH solution)
Procedure:
-
Reactor Setup: Charge the reactor with anhydrous methanol. Begin stirring and cool the vessel to 0-5 °C using a chiller.
-
Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (2.5 eq) dropwise to the cold methanol. Causality: This highly exothermic reaction generates HCl gas in situ. Slow addition and cooling are critical to control the reaction temperature and prevent excessive pressure buildup. The HCl protonates the carbonyl, activating it for nucleophilic attack by methanol.
-
Amino Acid Addition: Once the thionyl chloride addition is complete and the temperature is stable, add L-Glutamine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approx. 60-65 °C) and maintain for 6-8 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 20-25 °C. Distill off the excess methanol and thionyl chloride under reduced pressure.
-
Purification: Add MTBE to the resulting crude oil/solid to induce precipitation. Stir the slurry for 1-2 hours.
-
Isolation: Filter the solid product, wash with additional MTBE, and dry under vacuum at 40-50 °C to a constant weight. The final product is a white crystalline solid. Self-Validation: The product should be analyzed for purity (HPLC >99%), identity (NMR, MS), and residual solvent content.
Protocol 2: Representative SPPS Coupling using Gln-OMe·HCl
Materials:
-
Peptide-resin with a free N-terminal amine
-
Gln-OMe·HCl (4.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine, followed by extensive DMF washes.
-
Activation Mixture: In a separate vessel, dissolve Gln-OMe·HCl (4.0 eq) and HATU (3.9 eq) in DMF.
-
Neutralization & Coupling: Add DIPEA (8.0 eq) to the activation mixture and immediately add the solution to the prepared resin. Causality: The first 4.0 eq of DIPEA are required to neutralize the hydrochloride salt, forming the free amine of the glutamine ester. The remaining 4.0 eq act as the base to facilitate the HATU-mediated coupling. This in situ neutralization is a critical step that can impact reaction kinetics.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring & Washing: Take a small sample of the resin and perform a Kaiser test to confirm the absence of free primary amines. A negative (colorless) result indicates complete coupling. Wash the resin thoroughly with DMF.
Conclusion and Strategic Recommendations
The choice between synthesizing Gln-OMe·HCl and purchasing Fmoc-Gln(Trt)-OH is a strategic one, dictated by the specific context of the manufacturing campaign.
-
This compound (Pathway A) is potentially advantageous when:
-
Cost is the absolute primary driver. For very large-scale production of peptides where the glutamine residue is not in a sterically hindered or aggregation-prone sequence, the raw material savings can be substantial.
-
In-house synthesis capacity is available and underutilized. If a facility has the reactors, personnel, and analytical capabilities readily available, the cost of the additional synthesis step is minimized.
-
The peptide sequence is simple, and coupling has been shown to be highly efficient in pilot runs.
-
-
Standard Fmoc-Gln(Trt)-OH (Pathway B) is the superior choice when:
-
Speed, reliability, and process simplicity are paramount. This is often the case in early to mid-phase drug development where timelines are tight and process robustness is critical.
-
The peptide sequence is complex, known to be "difficult," or prone to aggregation, where the highest possible coupling efficiency is required to maximize the final yield and purity.
-
The cost of a failed batch due to incomplete coupling would be catastrophic, far outweighing any potential savings on raw materials.
-
Final Verdict: For most research, development, and GMP manufacturing scenarios, the reliability, predictability, and process simplicity offered by Fmoc-Gln(Trt)-OH make it the lower-risk and strategically sounder option. The higher upfront cost is an insurance policy against batch failure, process delays, and complex impurity profiles. The synthesis of Gln-OMe·HCl should only be considered for specific, high-volume commercial products after extensive process validation has proven its economic and technical viability for that particular sequence.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4,5-diamino-5-oxopentanoate hydrochloride
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While Methyl 4,5-diamino-5-oxopentanoate hydrochloride is a valuable building block in chemical synthesis, its handling and disposal demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a safe and compliant laboratory environment.
Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from suppliers and analogous compounds provide critical safety information.
Based on available data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
An SDS for the similar compound, tert-Butyl 4,5-diamino-5-oxopentanoate hydrochloride, corroborates these hazards.[2] Therefore, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.
Immediate Safety Measures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[2]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before and during use.[2]
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing.
-
-
Hygiene Practices: Avoid creating dust. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[2]
| Hazard Classification | Description | Immediate Action |
| Acute Oral Toxicity | Harmful if ingested. | Do not eat, drink, or smoke in the lab. Wash hands after handling. |
| Skin Irritation | Causes irritation upon contact. | Wear gloves and a lab coat. Avoid direct contact. |
| Eye Irritation | Causes serious irritation to the eyes. | Wear safety goggles and a face shield. |
| Respiratory Irritation | May cause irritation to the respiratory tract. | Handle in a chemical fume hood. |
Waste Characterization and Regulatory Compliance
Proper disposal begins with accurate waste characterization. This compound must be treated as a hazardous chemical waste. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3]
Key Waste Characteristics:
-
Halogenated Organic Compound: As a hydrochloride salt, this compound contains a halogen (chlorine). This is a critical factor for waste segregation, as halogenated and non-halogenated waste streams must be kept separate for disposal purposes.
-
Non-Acutely Hazardous (Non-P-listed): Based on available information, this compound does not meet the criteria for an acutely hazardous "P-listed" waste. P-listed wastes are typically unused commercial chemical products with high acute toxicity (e.g., LD50 < 50 mg/kg).[3] This distinction is important as the regulations for P-listed waste, such as container size limitations and triple-rinsing requirements for empty containers, are more stringent.[4]
Segregation and Collection: A Step-by-Step Protocol
The cornerstone of safe chemical waste disposal is meticulous segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.
Protocol for Waste Collection:
-
Select the Appropriate Waste Container:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5]
-
Ensure the container is in good condition, free from cracks or leaks.
-
-
Properly Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).
-
The approximate percentage of each component if it is a mixed waste stream.
-
The hazards associated with the waste (e.g., "Toxic," "Irritant").
-
-
-
Waste Accumulation:
-
Collect all waste, including the solid compound and any contaminated consumables (e.g., weighing papers, pipette tips, gloves), in the designated, labeled container.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Segregation from Incompatible Materials:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Crucially, segregate the halogenated waste container from:
-
Non-halogenated organic waste.
-
Strong acids and bases.
-
Strong oxidizing agents.
-
Aqueous waste streams.
-
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to prevent the mixing of incompatible wastes in the event of a leak.
-
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Understanding the Chemistry of Disposal
As an amino acid ester hydrochloride, this compound has specific chemical properties that inform its disposal. The ester group is susceptible to hydrolysis, particularly under alkaline (basic) conditions, which would yield methanol and the corresponding carboxylate salt.[6][7][8] While this reaction could theoretically be used to degrade the compound, it is not recommended as a standard laboratory disposal procedure due to the production of flammable methanol and the need to manage a new set of byproducts. Co-mingling this compound with strong bases in a waste container could lead to an unintended and potentially hazardous reaction.
The hydrochloride salt is acidic and will react with bases. Therefore, it is critical to avoid mixing this waste with basic solutions to prevent neutralization reactions that can generate heat.
Spill Management and Emergency Procedures
In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.
For a Small Spill (Solid):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper PPE: Don your PPE as described in Section 1.
-
Contain the Spill: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbent material and spilled solid into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.
-
Label and Dispose: Seal and label the waste container as described in Section 3 and arrange for disposal.
For a Large Spill or Exposure:
-
Evacuate: Immediately evacuate the affected area.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental stewardship. By understanding the chemical nature of this compound and adhering to the principles of hazard assessment, segregation, and regulatory compliance, we can ensure that our innovative research does not come at the cost of safety. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to supplement this information with their institution's specific waste management protocols and to consult with their EHS department for any questions or concerns.
References
- 1. achmem.com [achmem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Aspartame - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
